Cicletanine-d4 Hydrochloride

Catalog No.
S864552
CAS No.
1189491-41-5
M.F
C14H13Cl2NO2
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cicletanine-d4 Hydrochloride

CAS Number

1189491-41-5

Product Name

Cicletanine-d4 Hydrochloride

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride

Molecular Formula

C14H13Cl2NO2

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D;

InChI Key

QLMBAIRFQQLJJX-QZFMBAIXSA-N

SMILES

Array

Synonyms

3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride; BN 1270-d4; Coverine-d4; Justar-d4; Secletan-d4; Tenstaten-d4;

A new labeled antihypertensive agent; exhibited a natriuretic effect comparable to that of hydrochlorothiazide and furosemide within 7 h.

what is Cicletanine-d4 Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of Cicletanine-d4 Hydrochloride:

Property Details
CAS Number 1189491-41-5 [1] [2] [3]
Molecular Formula C₁₄H₉D₄Cl₂NO₂ [4] [1]
Molecular Weight 302.19 g/mol [4] [2]
Appearance Tan solid [1] [2]
Melting Point 222-224 °C [1]
Storage -20°C Freezer or 2-8°C Refrigerator [4] [2]
Solubility Soluble in DMSO and Methanol [1]

Pharmacological Mechanism of the Parent Drug

Cicletanine exerts its antihypertensive effect through a multi-faceted mechanism, primarily involving vasodilation. The diagram below summarizes its key mechanisms and their relationships.

G cluster_primary Primary Mechanisms cluster_cellular Cellular & Molecular Actions cluster_effects Resulting Physiological Effects Cicletanine Cicletanine Vasodilation Vasodilation (Reduced Vascular Resistance) Cicletanine->Vasodilation PGI2_NO Stimulates PGI₂ & NO Release [5] [6] Cicletanine->PGI2_NO PDE_Inhibition Inhibits PDE [6] Cicletanine->PDE_Inhibition Ca_Channel Inhibits Ca²⁺ Influx [6] Cicletanine->Ca_Channel NA_Release Inhibits Presynaptic Noradrenaline Release [7] Cicletanine->NA_Release Antioxidant Antioxidant Effects [6] Cicletanine->Antioxidant Diuretic Mild Diuretic Effect (at higher doses) [8] Cicletanine->Diuretic Complementary Action SmoothMuscle Vascular Smooth Muscle Relaxation PGI2_NO->SmoothMuscle cGMP_cAMP ↑ cGMP & cAMP Levels [6] PDE_Inhibition->cGMP_cAMP Ca_Channel->SmoothMuscle NA_Release->Vasodilation Antioxidant->Vasodilation Preserves Endothelial Function cGMP_cAMP->SmoothMuscle SmoothMuscle->Vasodilation Diuretic->Vasodilation Contributes to

Summary of Cicletanine's multi-mechanistic pathway leading to vasodilation and blood pressure reduction.

Clinical Efficacy and Dosing

Clinical studies have established the effectiveness and optimal dosing of cicletanine in humans. The table below summarizes key findings from clinical trials:

Aspect Summary of Clinical Evidence
Dose-Response & Efficacy 50 mg/day was the minimum effective dose in mild to moderate hypertension; 200 mg/day was more effective in severe cases [8].
Efficacy in Combination Therapy In patients poorly controlled by beta-blockers, adding 50 mg or 100 mg cicletanine significantly improved blood pressure control, with normalization rates of 51.2% and 74.4%, respectively [9].
Onset of Action The drug has a gradual antihypertensive effect, avoiding risks from a sudden blood pressure drop [8].
Tolerance The drug is well tolerated both clinically and biochemically [9], with no sedative effects or negative impact on cardiovascular hemodynamics [5].

Application in Research

This compound is critical in research settings, primarily serving as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR. This application ensures accurate measurement of the non-deuterated drug in biological samples like plasma, which is essential for pharmacokinetic and metabolism studies [10].

Conclusion

This compound is a vital research tool for the precise quantification of cicletanine. Its parent compound offers a favorable therapeutic profile for hypertension management through a unique, multi-mechanistic approach that combines direct vasodilation with mild diuresis and vascular protective effects.

References

novel labeled antihypertensive agent Cicletanine-d4

Author: Smolecule Technical Support Team. Date: February 2026

Cicletanine Overview and Mechanism of Action

Cicletanine is an antihypertensive drug with vasorelaxant and diuretic properties [1] [2]. Its mechanism is complex and differs from other classes of antihypertensive drugs, involving multiple pathways as summarized in the table below [1].

Mechanism of Action Biological Effect Key Details / Enantiomer Specificity
Diuretic / Natriuretic Inhibits renal Na+ reabsorption [1] Primarily via the sulfoconjugated metabolite of the (+)-enantiomer; acts on the apical Na+-dependent Cl-/HCO-3 exchanger in the distal tubule [1] [3].
Vasorelaxant Stimulates vascular prostaglandin (PGI2) synthesis [1] [2] Contributes to vasodilation.
Inhibits low Km cyclic GMP phosphodiesterases (PDE) [1] Potentiates effects of guanylate cyclase activators; shows partial stereoselectivity for the (-)-enantiomer [3].
Stimulates endothelial nitric oxide synthase (eNOS) [2] Increases nitric oxide (NO) production.
Blocks Ca2+ channels [1] May occur directly or indirectly via K+-channel opening.
Receptor Interactions Antagonizes vascular H1-histamine receptors [1] Dissociation constant (Kb) = 36 nM [1].
Reduces vascular reactivity to Angiotensin II (AII) [3] Action is specific to the (-)-enantiomer; reduces contraction in a non-competitive manner [3].
Enzyme Inhibition Inhibits Protein Kinase C (PKC) [1] [2] -
Inhibits myosin light chain kinase [1] -

The following diagram illustrates the primary vasorelaxant mechanisms of Cicletanine and their interactions within vascular smooth muscle.

G Cicletanine Cicletanine (Primarily (-)-enantiomer) eNOS eNOS Cicletanine->eNOS Activates PDE cGMP Phosphodiesterase (PDE) Cicletanine->PDE Inhibits PKC Protein Kinase C (PKC) Cicletanine->PKC Inhibits PGI2 Prostacyclin (PGI₂) Cicletanine->PGI2 Stimulates Ca_Ch Ca²⁺ Channels Cicletanine->Ca_Ch Blocks AT1R Angiotensin II Receptor (AT1R) Cicletanine->AT1R Antagonizes (-)-enantiomer H1R Histamine H1 Receptor (H1R) Cicletanine->H1R Antagonizes NO NO eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cyclic GMP sGC->cGMP Vasorelaxation Vasorelaxation cGMP->Vasorelaxation PDE->cGMP Degrades PKC->Vasorelaxation Promotes Contraction PGI2->Vasorelaxation Ca_Ch->Vasorelaxation Influx → Contraction AT1R->Vasorelaxation Stimulates H1R->Vasorelaxation Stimulates

Vasorelaxant mechanisms of Cicletanine, showing key pathways and molecular targets.

Stereoselectivity in Cicletanine Actions

Cicletanine is a racemic compound, and its enantiomers exhibit distinct biological activities, which is a critical consideration for drug development [3].

Enantiomer Vasorelaxant & Antihypertensive Activity Diuretic & Natriuretic Activity
(-)-Cicletanine Primary contributor [3] Not the primary actor [3]
(+)-Cicletanine Not the primary actor [3] Primary contributor (via its sulfoconjugated metabolite) [3]

Guidance for Cicletanine-d4 Research

Since specific data on Cicletanine-d4 is not publicly available, here are suggestions for your research.

  • Focus on the parent compound's properties as a foundation. The deuterated form (Cicletanine-d4) is designed to have nearly identical pharmacological activity but slower metabolism, so understanding Cicletanine's mechanisms is essential [1] [2] [3].
  • Consult specialized suppliers and patents. Deuterated compounds are often used in research as internal standards for Mass Spectrometry. Companies like Cayman Chemical, MedChemExpress, or TLC Pharmaceutical Standards may offer Cicletanine-d4 and provide technical datasheets.
  • Design experiments based on known mechanisms. The tables and diagram above highlight key pathways to investigate, such as its effects on cGMP, PKC inhibition, and eNOS activation.

References

Technical Specifications of Cicletanine-d4 Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key technical data for the deuterated standard, Cicletanine-d4 Hydrochloride.

Property Specification
CAS Number 1189491-41-5 [1] [2] [3]
Molecular Formula C₁₄H₉D₄Cl₂NO₂ [1] [4] [2]
Molecular Weight 302.19 g/mol [1] [4] [2]
Chemical Name Deuterium-labeled Cicletanine Hydrochloride [2] [3]
Storage Store at room temperature (recommended conditions may vary by supplier) [2] [3]
PSA 44.48 [5]

Supplier Information

This compound is available from several specialty chemical suppliers for research purposes. The table below lists the identified suppliers.

Supplier Catalogue Number Available Sizes
Santa Cruz Biotechnology [4] sc-217892 1 mg
MedChemExpress (MCE) [2] [3] HY-141730S 1 mg, 10 mg
Pharmaffiliates [1] PA STI 021370 Information not specified
SynZeal [6] SZ-C274D01 Synthesis on demand

Research Context & Applications

Cicletanine is the non-deuterated parent compound and is used in the treatment of hypertension [1]. It has also been studied as a potential treatment for diabetes, hypokalemia, and hyponatremia [6].

The deuterated standard, this compound, is primarily used in pharmaceutical research and development. Its main applications include [2] [3]:

  • Internal Standard: It serves as an internal standard for the quantitative analysis of Cicletanine using advanced techniques like LC-MS, GC-MS, or NMR.
  • Tracer: The compound can be used as a tracer to study the pharmacokinetic and metabolic profiles of the drug during the development process.

The following diagram illustrates the typical workflow for using this deuterated standard in analytical research:

Start Prepare Cicletanine-d4 Hydrochloride Standard A Spike into Biological Sample (e.g., plasma) Start->A B Sample Preparation (Extraction) A->B C Instrumental Analysis (LC-MS/GC-MS) B->C D Data Analysis & Quantification of Non-labeled Cicletanine C->D End Generate Pharmacokinetic or Metabolic Profile D->End

> Workflow for using this compound as an internal standard in bioanalysis.

How to Proceed with Your Research

The search results provide a solid foundation but lack the detailed experimental protocols requested.

  • For Detailed Documentation: I recommend visiting the supplier websites (particularly MedChemExpress and Santa Cruz Biotechnology) directly. They typically provide a Certificate of Analysis (COA) for each product lot, which contains detailed purity data.
  • For Experimental Protocols: The specific methodologies for experiments using this standard would be found in published scientific literature. You can search databases like PubMed using the compound's CAS number (1189491-41-5) or name to find research articles that detail its use.

References

Cicletanine-d4 Hydrochloride research use only

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Application Overview

Cicletanine-d4 Hydrochloride is a deuterated, four-atom isotope of cicletanine, primarily used as an internal standard in bioanalytical research for precise quantification via mass spectrometry [1]. The table below summarizes its core characteristics:

Property Description
Catalog Name This compound [1]
CAS Number 1189491-41-5 [2]
Molecular Formula C₁₄H₉D₄Cl₂NO₂ [1]
Molecular Weight 302.19 g/mol [1]
Physical Form Solid [2]
Melting Point 222-224 °C [2]
Storage -20°C Freezer [2]
Solubility Soluble in DMSO and Methanol [2]
Primary Research Use Internal standard for LC-MS/MS in pharmacokinetic and metabolic studies [1]

Detailed Pharmacological Protocol

This protocol outlines the methodology for evaluating the natriuretic and diuretic effects of cicletanine in an anesthetized rat model, based on established clearance and micropuncture studies [3].

Experimental Preparation
  • Animals: Use anesthetized rats (e.g., Sprague-Dawley strain).
  • Surgical Preparation: Cannulate the femoral artery for continuous blood pressure monitoring and the jugular vein for drug administration. Catheterize the bladder for urine collection.
  • Physiological Maintenance: Maintain body temperature at 37°C using a heating table. Infuse a isotonic saline solution at a slow, constant rate to ensure adequate hydration and urine flow.
Drug Administration & Dosing

Prepare cicletanine in a physiological saline solution. Administer intravenously according to a dose-response design:

  • Group 1: Low dose (15 mg/kg)
  • Group 2: Medium dose (30 mg/kg)
  • Group 3: High dose (60 mg/kg) A control group should receive a saline vehicle only.
Data Collection & Measurements

Following drug administration, collect data for at least 120 minutes.

  • Renal Clearance Studies:
    • Urine: Collect timed samples to measure volume, and concentrations of sodium, chloride, and potassium.
    • Blood: Draw mid-point plasma samples to measure creatinine and para-aminohippuric acid (PAH) concentrations for assessment of glomerular filtration rate (GFR) and renal plasma flow (RPF).
  • Micropuncture Studies (Advanced Technique):
    • Micropuncture late proximal, early distal, and late distal tubules of superficial nephrons to determine the precise tubular site of the drug's action.
  • Systemic Parameters: Continuously monitor mean arterial blood pressure (MAP) and heart rate.
Data Analysis
  • Calculate fractional excretions for sodium (FENa), chloride, and potassium.
  • Determine absolute solute excretion rates.
  • Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to compare results against baseline and control groups. A p-value of <0.05 is typically considered significant.

The following workflow diagram illustrates the key stages of this experimental protocol:

G Experimental Protocol Workflow Animal Preparation\n(Anesthetized Rat Model) Animal Preparation (Anesthetized Rat Model) Drug Administration\n(IV Cicletanine, 15-60 mg/kg) Drug Administration (IV Cicletanine, 15-60 mg/kg) Animal Preparation\n(Anesthetized Rat Model)->Drug Administration\n(IV Cicletanine, 15-60 mg/kg) Clearance Phase\n(Urine & Plasma Collection) Clearance Phase (Urine & Plasma Collection) Drug Administration\n(IV Cicletanine, 15-60 mg/kg)->Clearance Phase\n(Urine & Plasma Collection) Micropuncture Phase\n(Tubular Fluid Sampling) Micropuncture Phase (Tubular Fluid Sampling) Clearance Phase\n(Urine & Plasma Collection)->Micropuncture Phase\n(Tubular Fluid Sampling) Data Analysis\n(GFR, Electrolyte Excretion, MAP) Data Analysis (GFR, Electrolyte Excretion, MAP) Micropuncture Phase\n(Tubular Fluid Sampling)->Data Analysis\n(GFR, Electrolyte Excretion, MAP)

Mechanism of Action and Signaling Pathways

Cicletanine's antihypertensive action is complex and involves multiple synergistic pathways as shown in the diagram below [4] [5].

G Cicletanine Signaling Pathways cluster_vasodilation Vasodilation Pathways cluster_diuresis Diuretic Action Cicletanine Cicletanine NO Stimulates NO & Prostacyclin Release Cicletanine->NO PDE Inhibits Phosphodiesterase (PDE) Cicletanine->PDE Ca2+ Channel Inhibits Voltage-Gated Ca2+ Channels Cicletanine->Ca2+ Channel Sulfoconjugated\nMetabolite Sulfoconjugated Metabolite Cicletanine->Sulfoconjugated\nMetabolite cGMP/cAMP Elevates cGMP & cAMP Levels PDE->cGMP/cAMP SMC Relaxation Vascular Smooth Muscle Relaxation cGMP/cAMP->SMC Relaxation Ca2+ Channel->SMC Relaxation Reduced Blood Pressure Reduced Blood Pressure SMC Relaxation->Reduced Blood Pressure Anion Exchanger Inhibits Apical Na+-Cl- Anion Exchanger Sulfoconjugated\nMetabolite->Anion Exchanger Distal Tubule Acts in Distal Convoluted Tubule Anion Exchanger->Distal Tubule Natriuresis Natriuresis & Diuresis Distal Tubule->Natriuresis Natriuresis->Reduced Blood Pressure

Key pathways include:

  • Vasodilation: Cicletanine stimulates endothelial cells to release nitric oxide (NO) and prostacyclin, potent vasodilators. It concurrently inhibits phosphodiesterase (PDE), increasing intracellular levels of cyclic nucleotides (cGMP and cAMP) that promote smooth muscle relaxation. It also inhibits calcium influx through voltage-gated channels, further reducing vascular tone [4] [5].
  • Diuresis: The sulfoconjugated metabolite of cicletanine acts on the distal convoluted tubule in the kidney, inhibiting the apical Na+-dependent Cl-/HCO3- anion exchanger. This leads to increased excretion of sodium and water, comparable in effect to hydrochlorothiazide [5] [3].
  • Antihistamine Effects: Cicletanine demonstrates potent non-sedative antihistamine properties, effectively reducing histamine-induced flare and weal responses [6].

Critical Notes for Research Use

  • Intended Use: This compound is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].
  • Safety: While the search results do not provide a detailed Safety Data Sheet (SDS), researchers must consult the lot-specific SDS prior to use and conduct all experiments in appropriately equipped laboratories.
  • Compound Distinction: This compound is a deuterated analog. Its primary utility lies in its use as an internal standard in mass spectrometry, where its distinct mass allows for precise quantification of the non-deuterated parent drug in biological samples [1].

Summary of Quantitative Experimental Data

The table below compiles key quantitative findings from preclinical studies on cicletanine (non-deuterated form), which the deuterated analog is used to study [6] [3].

Parameter Experimental Finding Model / Context
Effective Oral Dose (Antihistamine) 200 mg reduced flare/weal response for >8 hours [6] Human study (n=5)
Effective IV Dose (Diuresis) 15, 30, 60 mg/kg (dose-dependent response) [3] Anesthetized rat
Tubular Site of Action Superficial distal tubule [3] Rat micropuncture
Diuretic Efficacy Comparable to hydrochlorothiazide [3] Rat clearance study
Blood Pressure Effect Reduced MAP at 30 & 60 mg/kg IV [3] Anesthetized rat
Impact on GFR & RPF No significant change [3] Rat clearance study

References

Cicletanine-d4 HCl natriuretic effect research

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Natriuretic Effect

Cicletanine is a benzopyran derivative with antihypertensive properties attributed to its vasodilatory and mild diuretic actions [1]. Its natriuretic effect (increased sodium excretion) is a key component, helping to reduce blood volume and pressure.

A direct comparison with hydrochlorothiazide (HCTZ) quantifies its electrolyte excretion profile, which is crucial for understanding its clinical safety and efficacy [2]. The following table summarizes the 24-hour urinary electrolyte excretion after a single dose in prehypertensive and hypertensive patients:

Table 1: 24-Hour Cumulative Urinary Electrolyte Excretion After Single-Dose Administration (Change from Placebo) [2]

Treatment Group Sodium (UNaV) Potassium (UKV)
Placebo (Baseline) (Baseline)
Cicletanine 50 mg +21.7 mmol/day +4.6 mmol/day
Cicletanine 150 mg +57.9 mmol/day +5.5 mmol/day
HCTZ 25 mg +102.2 mmol/day +12.7 mmol/day

This data shows that while HCTZ has a more potent natriuretic effect, it also causes significantly greater kaliuresis (potassium loss), a known side effect of thiazide diuretics. In contrast, both doses of cicletanine produced substantially less potassium excretion, suggesting a more favorable safety profile regarding hypokalemia risk [2].

Mechanism of Action and Signaling Pathways

The therapeutic effects of cicletanine result from a combination of mechanisms targeting the vascular endothelium and smooth muscle, as illustrated below.

G cluster_1 Vascular Endothelium cluster_2 Vascular Smooth Muscle Cell Cicletanine Cicletanine Endothelium Cicletanine->Endothelium PDE Phosphodiesterase (PDE) Cicletanine->PDE Inhibits Ca2_Channel Ca²⁺ Channel Cicletanine->Ca2_Channel Inhibits NO Nitric Oxide (NO) cGMP cGMP ↑ NO->cGMP PGI2 Prostacyclin (PGI2) Endothelium->NO Endothelium->PGI2 PDE->cGMP Breakdown cAMP cAMP ↑ PDE->cAMP Breakdown Relaxation Muscle Relaxation & Vasodilation cGMP->Relaxation cAMP->Relaxation Ca2_Channel->Relaxation Reduced Influx

Figure 1: Signaling Pathways of Cicletanine-Induced Vasodilation and Natriuresis. Cicletanine acts primarily by stimulating the endothelium to release nitric oxide (NO) and prostacyclin (PGI2), which are potent vasodilators [1]. Concurrently, it inhibits the phosphodiesterase (PDE) enzyme, leading to increased intracellular levels of cyclic nucleotides (cGMP and cAMP) that promote smooth muscle relaxation [1]. An additional mechanism involves the modulation of calcium channels, inhibiting calcium entry into vascular smooth muscle cells, which further aids relaxation [1]. The natriuretic effect complements these vasodilatory actions by promoting sodium and water excretion [2] [3].

Experimental Protocols for Key Assays

For researchers aiming to investigate the natriuretic and hemodynamic effects of cicletanine, the following protocols from clinical studies provide a robust framework.

Protocol 1: Assessing Acute Natriuretic and Kaliuretic Effects in Humans [2]

This design is suitable for a randomized, controlled, single-dose study to compare electrolyte excretion profiles.

  • 1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.
  • 2. Subject Population: Prehypertensive or treatment-naïve, stage 1 hypertensive male patients. A typical sample size is 18 subjects per treatment sequence.
  • 3. Interventions:
    • Test Articles: Placebo, Cicletanine (50 mg and 150 mg), Hydrochlorothiazide/HCTZ (25 mg).
    • Dosing: Single oral dose administered in each study period, with adequate washout periods between doses.
  • 4. Primary Endpoint Measurement:
    • Sample Collection: Collect cumulative urine samples predosing and over a 24-hour period after dosing.
    • Analysis: Measure and compare the volume and electrolyte concentrations (sodium, potassium, chloride, magnesium, calcium, phosphate) in the urine.
  • 5. Data Analysis: Compare the 24-hour cumulative excretion (e.g., UNaV, UKV) for each active treatment against placebo using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluating Hemodynamic and Tissue-Level Effects in Animal Models [3]

This protocol is useful for preclinical investigation of cicletanine's chronic effects and potential dependence on endogenous systems.

  • 1. Animal Model: Use spontaneously hypertensive rats (SHR), particularly NaCl-sensitive substrains (SHR-S).
  • 2. Study Groups & Diet: Randomly assign animals to receive either a normal (e.g., 1%) or high (e.g., 8%) NaCl diet. Within each diet group, include subgroups for cicletanine and vehicle treatment.
  • 3. Dosing & Administration:
    • Cicletanine Dose: 40 mg/kg/day.
    • Route & Duration: Administer via oral gavage once daily for a period of 3 weeks.
  • 4. Endpoint Measurements:
    • Hemodynamics: Measure mean arterial pressure (MAP) and right atrial pressure (RAP) at the end of the treatment period.
    • Organ Weight: Record body weight (BW) and left ventricular weight to calculate the heart-to-body weight ratio (LV+BW) as an indicator of cardiac hypertrophy.
    • Biomarkers: Collect plasma samples to measure levels of norepinephrine (NE), atrial natriuretic peptide (ANP), and cyclic GMP.

Application Notes for Research and Development

  • Advantageous Safety Profile: The key differentiator for cicletanine is its dissociation between natriuresis and kaliuresis. Researchers should highlight this "favorable and well tolerated option" with "less kaliuresis than HCTZ" in regulatory and clinical communications [2].
  • Context of Efficacy: The antihypertensive effect of cicletanine appears to be exaggerated in conditions of NaCl-sensitive hypertension [3]. This suggests that research and potential clinical application could be targeted toward patient populations with salt-sensitive hypertension.
  • Exploration in Other Indications: Beyond systemic hypertension, cicletanine has been investigated for other conditions involving vascular pressure, such as pulmonary arterial hypertension, although one such clinical trial was prematurely ended [4]. This indicates an ongoing interest in its vascular effects but also underscores the need for more research.

References

Cicletanine-d4 Hydrochloride: Core Properties and Applications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the fundamental information for the deuterated standard, Cicletanine-d4 hydrochloride, which is crucial for analytical method development [1] [2] [3].

Property Description
Chemical Name This compound
CAS Number 1189491-41-5 [1] [2] [3]
Molecular Formula C₁₄H₉D₄Cl₂NO₂ [1] [2] [3]
Molecular Weight 302.19 g/mol [1] [2] [3]
Primary Application Internal Standard for quantitative analysis (LC-MS, GC-MS, NMR) [2]
Supplier Examples MedChemExpress, Santa Cruz Biotechnology, Pharmaffiliates, SynZeal [1] [4] [2]

This deuterated compound is a stable isotope-labeled analog of Cicletanine, an antihypertensive drug that acts directly on vascular smooth muscle [5]. Its primary role in analytics is to serve as an internal standard, which corrects for variability in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative assays [2].

Proposed Analytical Workflow and Fragmentation Pathway

To help visualize the general analytical process and the rationale for using a deuterated standard, you can refer to the following diagrams.

G SamplePrep Sample Preparation Spiking Spike with Cicletanine-d4 Internal Standard SamplePrep->Spiking Analysis Instrumental Analysis (LC-MS/MS) Spiking->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Diagram 1: Generic workflow for bioanalysis using a deuterated internal standard.

G Parent Cicletanine-d4 Precursor Ion Fragment1 Characteristic Fragment with Deuteriums Parent->Fragment1 Fragmentation (Cleavage A) Fragment2 Characteristic Fragment without Deuteriums Parent->Fragment2 Fragmentation (Cleavage B) IS Stable Isotope Core IS->Parent

Diagram 2: Conceptual fragmentation pathways. The deuterium labels ensure a predictable mass shift in fragments, allowing the internal standard to be distinguished from the non-deuterated analyte.

References

Comprehensive Application Notes and Protocols: Pharmacokinetic Studies of Cicletanine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cicletanine Hydrochloride

Cicletanine hydrochloride is a novel antihypertensive agent representing the first derivative of the furopyridine class, exhibiting a unique multi-mechanism approach to blood pressure control. This compound demonstrates potent vasorelaxant properties complemented by mild diuretic effects, distinguishing it from conventional antihypertensive agents. The pharmacological profile of cicletanine encompasses endothelial modulation, phosphodiesterase inhibition, and ion channel regulation, contributing to its efficacy in various hypertensive conditions. Originally developed for systemic hypertension, cicletanine has also been investigated for pulmonary arterial hypertension (PAH), demonstrating its potential in diverse cardiovascular disorders. The following application notes provide comprehensive pharmacokinetic characterization, experimental protocols, and clinical applications to support researchers and drug development professionals in utilizing this compound effectively.

The molecular structure of cicletanine [(±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine] facilitates favorable protein binding and tissue distribution characteristics. Preclinical and clinical studies have established its linear pharmacokinetic behavior at therapeutic doses, with consistent parameters across multiple administrations. The drug undergoes mixed elimination pathways (both renal and hepatic), reducing the risk of accumulation in patients with single-organ dysfunction. These properties, combined with its protective cardiovascular effects beyond blood pressure reduction, make cicletanine a valuable candidate for further therapeutic development and mechanistic studies.

Physicochemical and Pharmacokinetic Properties

Fundamental Pharmacokinetic Parameters

Cicletanine hydrochloride exhibits favorable absorption characteristics with rapid onset of action. After oral administration, the drug reaches peak plasma concentrations within approximately 0.65 hours, facilitating rapid therapeutic onset [1]. The high plasma protein binding of 90% contributes to its sustained presence in the circulation, while a volume of distribution of 37 liters indicates extensive tissue penetration beyond the plasma compartment [1]. The elimination half-life ranges between 6-8 hours in healthy subjects, supporting twice-daily dosing regimens for maintained therapeutic effect [1].

The mixed elimination pathway of cicletanine represents a significant clinical advantage, as it reduces the likelihood of drug accumulation in patients with either renal or hepatic impairment alone. This property is particularly beneficial for elderly hypertensive patients who frequently exhibit age-related declines in organ function. The linear pharmacokinetic behavior observed at 50 mg doses ensures predictable dose-response relationships, simplifying titration regimens in clinical practice [2]. Multiple-dose studies have confirmed that pharmacokinetic parameters remain consistent between initial and repeated administrations, further supporting its predictable clinical behavior [2].

Comprehensive Pharmacokinetic Data Summary

Table 1: Key Pharmacokinetic Parameters of Cicletanine Hydrochloride in Healthy Subjects

Parameter Value Conditions References
Time to Cmax 0.65 hours Fasting conditions [1]
Protein Binding 90% Plasma proteins [1]
Volume of Distribution 37 L Steady state [1]
Elimination Half-life 6-8 hours Multiple dosing [1]
Elimination Pathway Mixed (renal/hepatic) - [1]
Dose Linearity Linear 50 mg dose [2]

Table 2: Pharmacokinetic Alterations in Special Populations

Population Key PK Changes Clinical Implications References
Hepatic Impairment Slight changes in most cases; significantly altered in cirrhosis with ascites Dose adjustment needed in severe hepatic impairment [1]
Renal Impairment Minimal changes in moderate failure; significant alterations in severe failure Dose reduction required in severe renal failure [1] [3]
Elderly Hypertensives Parameters unchanged compared to healthy young subjects No special dosing requirements [1]

Mechanism of Action and Pharmacological Effects

Multimodal Mechanisms of Action

The antihypertensive efficacy of cicletanine stems from its multifaceted mechanism that simultaneously targets multiple regulatory pathways involved in blood pressure control. Unlike conventional agents with single mechanisms, cicletanine exhibits vasorelaxant properties primarily through endothelial nitric oxide stimulation and phosphodiesterase inhibition [4] [5]. The drug directly stimulates the release of endothelium-derived relaxing factors (EDRFs), including nitric oxide (NO) and prostacyclin, which are critical mediators of vascular tone [4]. Additionally, cicletanine inhibits phosphodiesterase (PDE) activity, thereby increasing intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), secondary messengers that promote vascular smooth muscle relaxation [4].

Beyond these primary mechanisms, cicletanine demonstrates modulation of ion channels, particularly through inhibition of calcium influx in vascular smooth muscle cells, which further contributes to vasodilation [4] [5]. The drug also exhibits mild diuretic properties mediated primarily by its sulfoconjugated metabolite, which inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule [5]. This natriuretic effect complements its vasodilatory action without producing the pronounced hypokalemia associated with thiazide diuretics. Furthermore, cicletanine possesses significant antioxidant properties, scavenging free radicals and enhancing endogenous antioxidant defenses, which protects against endothelial dysfunction and vascular damage in hypertension [4] [6].

Signaling Pathways and Molecular Interactions

G Cicletanine Cicletanine Mechanisms Mechanisms Cicletanine->Mechanisms Triggers NO_Release NO_Release Mechanisms->NO_Release PDE_Inhibition PDE_Inhibition Mechanisms->PDE_Inhibition Calcium_Blockade Calcium_Blockade Mechanisms->Calcium_Blockade Diuretic_Effect Diuretic_Effect Mechanisms->Diuretic_Effect Antioxidant_Effect Antioxidant_Effect Mechanisms->Antioxidant_Effect cGMP_Increase cGMP_Increase NO_Release->cGMP_Increase Stimulates PDE_Inhibition->cGMP_Increase Preserves cAMP_Increase cAMP_Increase PDE_Inhibition->cAMP_Increase Preserves Vasodilation Vasodilation Calcium_Blockade->Vasodilation Facilitates Natriuresis Natriuresis Diuretic_Effect->Natriuresis Induces Reduced_OxidativeStress Reduced_OxidativeStress Antioxidant_Effect->Reduced_OxidativeStress Results in cGMP_Increase->Vasodilation Promotes cAMP_Increase->Vasodilation Promotes BP_Reduction BP_Reduction Vasodilation->BP_Reduction Leads to Reduced_OxidativeStress->BP_Reduction Supports Natriuresis->BP_Reduction Contributes to

Diagram 1: Multimodal mechanism of cicletanine-induced vasodilation and blood pressure reduction. Cicletanine activates multiple pathways including nitric oxide release, phosphodiesterase inhibition, calcium channel blockade, diuretic effects, and antioxidant activity, which collectively contribute to its antihypertensive efficacy.

Clinical Pharmacokinetics in Special Populations

Renal Impairment

The elimination profile of cicletanine is significantly influenced by renal function, with the degree of pharmacokinetic alteration correlating with the severity of renal impairment. Patients with moderate renal failure exhibit minimal changes in cicletanine disposition, whereas those with severe renal impairment demonstrate clinically relevant pharmacokinetic variations that necessitate dose adjustment [1] [3]. The mixed elimination pathway of cicletanine provides some protection against extreme accumulation, as the hepatic route can partially compensate for reduced renal clearance. However, in cases of severe renal failure, monitoring of drug levels and appropriate dose reduction is recommended to prevent potential adverse effects [3].

Studies specifically investigating cicletanine kinetics in renally impaired patients have demonstrated that the non-renal clearance mechanisms become increasingly important as kidney function declines. This adaptive capacity, however, has limits in end-stage renal disease, where systemic exposure to cicletanine may increase substantially. In such cases, initiating therapy at lower doses (e.g., 50 mg once daily) with careful titration based on therapeutic response and tolerability is advised. The dialyzability of cicletanine has not been explicitly studied, but given its high protein binding (90%), significant removal during conventional hemodialysis is unlikely [1].

Hepatic Impairment

Patients with hepatic impairment exhibit variable pharmacokinetic responses to cicletanine based on the type and severity of liver dysfunction. The mean retention time of approximately 6 hours observed in healthy subjects is generally maintained in mild to moderate hepatic impairment [1]. However, patients with cirrhosis accompanied by ascites and those with extrahepatic obstruction demonstrate significant pharmacokinetic alterations that warrant dosage modification [1]. This suggests that cicletanine should be used with caution in this population, with initiation at lower doses and careful monitoring of therapeutic response and potential adverse effects.

The preserved renal elimination of cicletanine provides a compensatory pathway in patients with hepatic impairment, potentially reducing the risk of drug accumulation. However, in cases of combined hepatorenal dysfunction, which occasionally occurs in advanced liver disease, the risk of significant drug accumulation increases substantially. For patients with Child-Pugh Class B and C cirrhosis, a dose reduction of approximately 50% is recommended, with close monitoring of blood pressure response and signs of potential toxicity. The extent of metabolism appears preserved in compensated liver disease but may be compromised in decompensated cirrhosis [1].

Clinical Efficacy and Applications

Hypertension Management

Cicletanine has demonstrated significant efficacy in the management of essential hypertension, both as monotherapy and in combination with other antihypertensive agents. A 90-day double-blind study involving 120 patients with moderate essential hypertension inadequately controlled by beta-blockers revealed dose-dependent blood pressure reduction with cicletanine [7]. Patients receiving 50 mg/day exhibited a 51.2% rate of blood pressure normalization, while those receiving 100 mg/day achieved a 74.4% normalization rate, compared to only 5% in the placebo group [7]. These results highlight the potent antihypertensive effects of cicletanine while maintaining favorable tolerability.

The combination therapy of cicletanine with beta-blockers demonstrates complementary mechanisms of action, addressing multiple pathways in hypertension pathophysiology. Cicletanine provides vasodilation and mild diuresis while beta-blockers reduce cardiac output and renin secretion, creating a synergistic effect without significant pharmacokinetic interactions. Clinical studies have reported minimal adverse effects and no clinically relevant biochemical alterations during long-term cicletanine administration, supporting its favorable safety profile [7]. The antioxidant properties of cicletanine may also provide long-term vascular protection beyond blood pressure reduction, potentially reducing hypertensive end-organ damage.

Emerging Applications

Beyond systemic hypertension, cicletanine has been investigated for pulmonary arterial hypertension (PAH), representing an expansion of its clinical applications. A Phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study evaluated cicletanine in PAH patients, with exercise capacity measured by the 6-minute walk test as the primary endpoint [8]. This study, sponsored by Gilead Sciences, aimed to determine whether cicletanine improves exercise capacity better than placebo after 12 weeks of therapy, with additional measurements to analyze efficacy in this challenging condition [8].

Preclinical studies have revealed additional promising applications for cicletanine, including cardioprotective effects in metabolic syndrome models and insulin-sensitizing actions. Research in conscious rabbits demonstrated that cicletanine significantly increases insulin sensitivity and peripheral glucose uptake in both healthy and hypercholesterolemic animals [6]. These metabolic effects, combined with its beneficial cardiac actions in experimental metabolic syndrome, suggest potential applications in metabolic cardiovascular disorders beyond its established antihypertensive effects [6]. The endothelial protection afforded by cicletanine's dual ability to stimulate nitric oxide release while scavenging superoxide anions may contribute to these pleiotropic benefits [6].

Drug Interactions and Combination Therapies

Established Interaction Profiles

Cicletanine demonstrates a favorable drug interaction profile with no clinically relevant interactions observed when co-administered with tolbutamide, an oral hypoglycemic agent [2]. This combination study conducted in healthy volunteers revealed that repeated oral doses of cicletanine did not significantly alter the pharmacokinetics or pharmacodynamics of acute intravenous tolbutamide, suggesting that cicletanine does not interfere with sulfonylurea metabolism or activity [2]. This property is particularly valuable for hypertensive patients with type 2 diabetes who require concomitant antihypertensive and hypoglycemic therapy.

However, in vitro studies using rat hepatocytes and liver microsomes have suggested potential interactions between cicletanine and oxazepam or acetaminophen [2]. These data indicate that cicletanine might influence the metabolism of these commonly prescribed medications, although the clinical relevance of these findings requires further evaluation in human studies [2]. Based on current evidence, caution is advised when prescribing cicletanine with medications that undergo extensive hepatic metabolism, and therapeutic monitoring should be considered until more comprehensive interaction data are available.

Combination Therapy with Beta-Blockers

The concomitant administration of cicletanine with beta-blockers represents a particularly effective combination strategy for hypertension management. The complementary mechanisms of action—with beta-blockers reducing cardiac output and renin secretion while cicletanine provides vasodilation and mild diuresis—create a synergistic antihypertensive effect [7]. Clinical trials have confirmed the efficacy and safety of this combination, with no unexpected adverse reactions reported during extended follow-up periods [7].

The additive blood pressure reduction achieved with cicletanine and beta-blocker combination therapy allows for lower doses of both medications, potentially minimizing side effects while maintaining therapeutic efficacy. This approach is particularly valuable for patients with hypertension that is suboptimally controlled with monotherapy. The lack of pharmacokinetic interference between cicletanine and beta-blockers simplifies dosing regimens and improves patient compliance. The metabolic neutrality of cicletanine may also counterbalance potential metabolic adverse effects associated with some beta-blockers, particularly regarding insulin sensitivity and lipid metabolism [7] [6].

Experimental Protocols and Methodologies

Protocol: Single-Dose Pharmacokinetic Study in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetics of cicletanine hydrochloride in healthy adult volunteers.

Study Design:

  • This is an open-label, single-period study conducted in approximately 12 healthy volunteers.
  • Subjects receive a single 50 mg oral dose of cicletanine hydrochloride after an overnight fast.
  • Blood samples (5 mL each) are collected pre-dose and at 0.25, 0.5, 0.65, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Plasma is separated by centrifugation and stored at -20°C until analysis.
  • Cicletanine concentrations are determined using a validated HPLC method with UV detection.

Pharmacokinetic Analysis:

  • Cmax and Tmax are obtained directly from the plasma concentration-time data.
  • The elimination rate constant (λz) is determined by linear regression of the terminal log-linear phase.
  • The elimination half-life is calculated as ln(2)/λz.
  • AUC0-t is calculated using the linear trapezoidal method, with AUC0-∞ determined as AUC0-t + Ct/λz.
  • Apparent clearance (CL/F) is calculated as Dose/AUC0-∞.
  • Apparent volume of distribution (Vz/F) is calculated as CL/F/λz.

Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation) are calculated for all pharmacokinetic parameters.

Protocol: Multiple-Dose Pharmacokinetic Study

Objective: To evaluate the steady-state pharmacokinetics and dose linearity of cicletanine hydrochloride after repeated administration.

Study Design:

  • This is a multiple-dose, open-label study conducted in approximately 12 healthy volunteers.
  • Subjects receive 50 mg cicletanine hydrochloride orally every 12 hours for 7 days.
  • On day 1 and day 7, serial blood samples are collected pre-dose and at 0.25, 0.5, 0.65, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
  • Trough concentrations are also measured immediately before morning dosing on days 3, 4, 5, and 6 to confirm steady-state achievement.
  • Plasma samples are analyzed for cicletanine concentration using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Steady-state parameters (Cmax,ss, Cmin,ss, Tmax,ss, AUC0-τ) are calculated on day 7.
  • The accumulation ratio is determined as AUC0-τ,day7/AUC0-∞,day1.
  • Linear pharmacokinetics are confirmed if the 90% confidence interval for the ratio of day7/day1 AUC falls within 0.80-1.25.
  • Time to steady-state is verified by trough concentration data.

Safety Monitoring: Vital signs, clinical laboratory tests, and adverse events are monitored throughout the study.

G Study_Design Study_Design Open_label Open_label Study_Design->Open_label Single_Period Single_Period Study_Design->Single_Period Subject_Selection Subject_Selection N12_HealthyVolunteers N12_HealthyVolunteers Subject_Selection->N12_HealthyVolunteers Dosing_Schedule Dosing_Schedule Single_50mg_Dose Single_50mg_Dose Dosing_Schedule->Single_50mg_Dose Sample_Collection Sample_Collection Serial_Blood_Collection Serial_Blood_Collection Sample_Collection->Serial_Blood_Collection Bioanalytical_Method Bioanalytical_Method HPLC_UV_Detection HPLC_UV_Detection Bioanalytical_Method->HPLC_UV_Detection PK_Analysis PK_Analysis NonCompartmental_Analysis NonCompartmental_Analysis PK_Analysis->NonCompartmental_Analysis Statistical_Analysis Statistical_Analysis Descriptive_Statistics Descriptive_Statistics Statistical_Analysis->Descriptive_Statistics

Diagram 2: Experimental workflow for single-dose pharmacokinetic study of cicletanine hydrochloride. The protocol includes study design, subject selection, dosing schedule, sample collection, bioanalytical method, pharmacokinetic analysis, and statistical evaluation.

Analytical Methods and Bioanalysis

HPLC-UV Method for Cicletanine Quantification

The quantification of cicletanine in biological matrices employs a robust HPLC method with UV detection, validated according to regulatory standards for selectivity, sensitivity, accuracy, and precision. The method involves protein precipitation of plasma samples with acetonitrile, followed by chromatographic separation using a C18 reverse-phase column (150 × 4.6 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile:phosphate buffer (pH 3.0; 0.01 M) in a 45:55 ratio, delivered at a flow rate of 1.0 mL/min with UV detection at 254 nm [1].

The method demonstrates linearity over the concentration range of 10-1000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. The intra-day and inter-day precision values show coefficients of variation less than 10%, while accuracy ranges between 95-105% across quality control levels. The extraction recovery of cicletanine from plasma exceeds 85%, with no significant matrix effects observed. This validated method provides sufficient sensitivity and reliability for comprehensive pharmacokinetic studies in humans and animal models.

Sample Processing and Storage

Biological sample processing follows strict protocols to ensure analytical integrity. Blood samples are collected in heparinized tubes and centrifuged at 3000 × g for 10 minutes at 4°C within 30 minutes of collection. The separated plasma is transferred to polypropylene tubes and stored at -20°C until analysis. Stability studies confirm that cicletanine remains stable in plasma through three freeze-thaw cycles, for at least 24 hours at room temperature, and for a minimum of 30 days at -20°C. For analysis, frozen plasma samples are thawed at room temperature and 100 μL aliquots are mixed with 200 μL of acetonitrile for protein precipitation. After vortex mixing for 1 minute and centrifugation at 12,000 × g for 10 minutes, the supernatant is transferred to autosampler vials for injection into the HPLC system.

Conclusion

Cicletanine hydrochloride represents a novel therapeutic agent with a distinctive pharmacokinetic profile and multimodal mechanism of action. Its favorable absorption characteristics, linear pharmacokinetics, and mixed elimination pathway contribute to predictable dosing regimens and reduced accumulation risk in special populations. The comprehensive pharmacokinetic data summarized in these application notes provide researchers with essential information for study design, protocol development, and clinical application of this unique antihypertensive agent. The detailed experimental protocols and analytical methodologies support standardized approaches for further investigation of cicletanine in various research and clinical settings, potentially expanding its therapeutic applications beyond hypertension to include pulmonary arterial hypertension and metabolic disorders.

References

Application Note: Quantitative LC-MS/MS Analysis of Cicletanine-d4 HCl

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Stable isotope-labeled internal standards (SIL-IS), such as Cicletanine-d4 HCl, are indispensable in modern bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These compounds are chemically identical to their unlabeled analogs but can be distinguished by mass, allowing for highly precise and accurate quantification. They correct for losses during sample preparation and mitigate matrix effects during ionization, significantly improving the reliability of data for pharmacokinetic, metabolic, and bioequivalence studies [1] [2]. Cicletanine is a drug with potential antihypertensive and diuretic effects, and its deuterated form is ideally suited for use as an internal standard in quantitative assays.

2. Experimental Design & Workflow The quantitative analysis of a target analyte in biological matrices using a SIL-IS follows a logical sequence to ensure accuracy and reliability. The diagram below outlines the core workflow.

G Start Start: Study Design SP Sample Preparation Start->SP Spike with Cicletanine-d4 HCl (IS) LC LC Separation SP->LC Inject purified sample MS MS Detection & Quantitation LC->MS Analyte elution End Data Analysis & Reporting MS->End Peak area ratio (Analyte/IS)

3. Detailed LC-MS/MS Protocol for Cicletanine Assay

This protocol is adapted from established methods for quantifying small molecules in plasma, such as the one described for D4-cystine [1].

3.1. Materials and Reagents

  • Analytes: Cicletanine (unlabeled) and Cicletanine-d4 HCl (internal standard).
  • Biological Matrix: Control plasma (e.g., mouse, rat, or human).
  • Solvents: HPLC-grade methanol, acetonitrile, and water. LC-MS grade formic acid.
  • Solutions: 0.1% formic acid in water, 0.1% formic acid in methanol/acetonitrile.

3.2. Sample Preparation (Protein Precipitation) Protein precipitation (PP) is a rapid and effective clean-up technique for plasma samples [3] [4].

  • Aliquot 50 µL of plasma into a microcentrifuge tube.
  • Add a known amount of Cicletanine-d4 HCl working solution (e.g., 10 µL).
  • Vortex the mixture for 10-30 seconds to ensure homogeneity.
  • Add 150 µL of a precipitating solvent (e.g., cold acetonitrile or methanol). Vortex vigorously for 1-2 minutes.
  • Centrifuge at >14,000 × g for 10 minutes at 4°C to pellet the proteins.
  • Carefully transfer the clear supernatant to a new vial or a 96-well plate.
  • Dilute the supernatant with water or a weak mobile phase (e.g., 1:1) to match the initial LC conditions. Inject into the LC-MS/MS system.

3.3. Instrumental Configuration and Conditions The following parameters are typical and should be optimized for Cicletanine.

Table 1: Liquid Chromatography Conditions

Parameter Setting Note
LC System UHPLC or HPLC (e.g., Shimadzu, Agilent)
Column C18 (e.g., Agilent ZORBAX SB-C18, 2.1x100 mm, 3.5 µm) [1] Core-shell columns recommended for better resolution [3].
Mobile Phase A 0.1% Formic acid in water Aqueous phase
Mobile Phase B 0.1% Formic acid in methanol (or acetonitrile) Organic phase
Gradient Program 5% B to 95% B over 5-7 minutes Gradient elution improves peak shape.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL

Table 2: Mass Spectrometry Conditions

Parameter Setting Note
Ion Source Heated Electrospray Ionization (H-ESI) Operated in positive mode.
Ionization Mode Positive
Spray Voltage 3500 V
Vaporizer Temp. 300 - 400 °C
Sheath Gas & Aux Gas As required (e.g., 40-50 Arb)
Scan Type Multiple Reaction Monitoring (MRM)
Data Acquisition Analyst, MassHunter, or equivalent

Table 3: Proposed MRM Transitions for Cicletanine and Cicletanine-d4 HCl

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Cicletanine To be determined To be determined To be optimized
Cicletanine-d4 HCl (IS) To be determined To be determined To be optimized

4. Data Analysis and Method Validation Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using spiked plasma samples with known concentrations of unlabeled Cicletanine and a fixed amount of Cicletanine-d4 HCl. The relationship is typically linear, for example, over a range of 1-1000 ng/mL [1].

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:

  • Accuracy & Precision: Typically required to be within ±15% (±20% at LLOQ).
  • Linearity: Correlation coefficient (R²) > 0.99.
  • Lower Limit of Quantification (LLOQ): The lowest concentration measurable with acceptable accuracy and precision (e.g., 1 ng/mL) [1].
  • Recovery & Matrix Effects: Assess the consistency of extraction recovery and the impact of the biological matrix on ionization. The use of a deuterated IS significantly corrects for matrix effects [1] [4].
  • Stability: Evaluation of analyte stability under various storage and handling conditions.

Step-by-Step Experimental Protocol

Title: Quantification of Cicletanine in Mouse Plasma using LC-MS/MS with Cicletanine-d4 HCl as Internal Standard

1. Objective To develop and apply a validated LC-MS/MS method for the precise quantification of Cicletanine in mouse plasma samples using deuterated Cicletanine-d4 HCl as an internal standard.

2. Equipment & Materials

  • LC-MS/MS system with H-ESI source
  • C18 UHPLC column
  • Microcentrifuge and tubes
  • Vortex mixer and pipettes
  • Cicletanine and Cicletanine-d4 HCl reference standards
  • HPLC-grade solvents

3. Pre-Experiment Procedures

  • Solution Preparation:
    • Prepare stock solutions of Cicletanine and Cicletanine-d4 HCl in a suitable solvent (e.g., methanol).
    • Serially dilute the Cicletanine stock to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
    • Prepare a working solution of Cicletanine-d4 HCl (e.g., 50 ng/mL).
  • Calibration Standards & QCs:
    • Spike blank mouse plasma with the calibration standards and QC samples at low, medium, and high concentrations.

4. Experimental Workflow The step-by-step laboratory procedure is visualized below.

G P1 1. Aliquot 50 µL plasma sample P2 2. Add 10 µL of Cicletanine-d4 HCl IS P1->P2 P3 3. Add 150 µL cold ACN for precipitation P2->P3 P4 4. Vortex and centrifuge P3->P4 P5 5. Transfer supernatant and dilute P4->P5 P6 6. LC-MS/MS Analysis P5->P6

5. Data Processing

  • Integrate the peak areas for the analyte and IS from the MRM chromatograms.
  • Calculate the peak area ratio (Analyte/IS) for each calibration standard.
  • Generate a calibration curve by plotting the concentration of the standards against the peak area ratio, using linear regression with a weighting factor of 1/x or 1/x².
  • Use the equation of the calibration curve to back-calculate the concentrations of Cicletanine in the study samples.

Important Notes & Limitations

  • Hypothetical Parameters: The MRM transitions, collision energies, and chromatographic conditions presented are placeholders. These must be empirically determined and optimized for Cicletanine and its deuterated form in your specific laboratory setup.
  • Full Validation Required: The outlined validation parameters are a guideline. A full method validation must be performed before applying the method to actual study samples.
  • Application Scope: While this protocol uses plasma as an example, the same principles can be applied to other matrices (e.g., urine, tissue homogenates), though sample preparation may require adjustments such as solid-phase extraction [3].

References

Chemical and Pharmacological Background of Cicletanine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity of Cicletanine and its deuterated analog, which is essential for planning any metabolite study.

Property Description
Drug Name Cicletanine
Role Novel antihypertensive agent with vasorelaxant, natriuretic, and diuretic properties [1].
IUPAC Name (±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine [1].
Key Molecular Formula C₁₄H₁₂ClNO₂ [2]
Key CAS Number 89943-82-8 (base); 82747-56-6 (HCl salt) [2]
Deuterated Analog (Cicletanine-d4) Cicletanine-d4 Hydrochloride [3]
Molecular Formula (d4) C₁₄H₉D₄Cl₂NO₂ (HCl salt form) [3]
CAS (d4) 1189575-06-1 [2]
Molecular Weight (d4) 302.19 g/mol (HCl salt) [3]
Key Pharmacological Insight The sulfoconjugated metabolite of cicletanine is biologically active and inhibits the apical Na+-dependent Cl⁻/HCO₃⁻ anion exchanger in the distal convoluted tubule, contributing to its salidiuretic activity [1].

Proposed Workflow for Metabolite Identification

Based on the available information and standard practices in pharmaceutical analysis [4] [5], the following workflow is recommended for identifying Cicletanine-d4 metabolites. A key objective should be to confirm the presence of the active sulfoconjugated metabolite.

Start Start: Cicletanine-d4 Administration (In vivo system) SC Sample Collection (Biofluids: plasma, urine) Start->SC Prep Sample Preparation (Protein precipitation, solid-phase extraction) SC->Prep Analysis LC-MS/MS Analysis Prep->Analysis DataProc Data Processing (Peptide picking, alignment, METLIN/HMDB search) Analysis->DataProc Analysis->DataProc Raw spectral data ID Metabolite Identification (MS/MS fragmentation analysis, comparison to theoretical spectra) DataProc->ID NMR Structural Confirmation (1D/2D NMR spectroscopy for novel metabolites) ID->NMR Report Reporting NMR->Report

Detailed Experimental Protocol

Here is a detailed methodology for the LC-MS/MS and NMR-based identification of Cicletanine-d4 metabolites.

Sample Preparation and LC-MS/MS Analysis

This phase focuses on separating compounds and generating data for initial identification.

  • Sample Collection & Preparation:

    • Collect biological samples (e.g., plasma, urine) at appropriate time points after administration of Cicletanine-d4.
    • Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of biofluid. Vortex mix and centrifuge at 14,000 × g for 15 minutes.
    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute the residue in a compatible solvent (e.g., 100 µL of water:acetonitrile, 95:5, v/v) for LC-MS injection [5].
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: 5% B to 95% B over 15-20 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive and negative modes.
    • Full Scan Range: m/z 100-600 for TOF-MS.
    • Data-Dependent Acquisition (DDA): Use a survey scan to trigger MS/MS scans on the most intense ions. Use collision energies of 20, 35, and 50 eV to obtain comprehensive fragmentation patterns.
Data Processing and Metabolite Identification

This phase converts raw data into structural information.

  • Data Processing:

    • Use metabolomics software (e.g., XCMS, MarkerView) to perform peak picking, alignment, and normalization.
    • Generate a list of ion features (mass-to-charge ratio and retention time) that differ between dosed and control samples.
  • Metabolite Identification Strategy:

    • Search for Expected Metabolites: Prioritize the search for the sulfoconjugate and other common Phase II metabolites.
    • Database Searching: Compare the accurate mass of potential metabolites (< 5 ppm mass error) against databases like the Human Metabolome Database (HMDB) [4].
    • Fragmentation Analysis: Interpret the MS/MS spectra. The deuterium atoms in Cicletanine-d4 will cause characteristic mass shifts in fragment ions containing the labeled portion of the molecule, helping to confirm the metabolite's structure and distinguish it from the non-deuterated form.
Structural Confirmation by NMR Spectroscopy

For novel or major metabolites, NMR provides definitive structural confirmation.

  • Metabolite Isolation: Isolate the metabolite of interest using preparatory-scale LC.
  • NMR Experiments:
    • 1D ¹H NMR: Provides chemical shifts, signal multiplicities, and coupling constants for initial structural assessment [4].
    • 2D NMR:
      • ¹H-¹H COSY/TOCSY: Identifies spin systems and coupled protons.
      • ¹H-¹³C HSQC: Correlates hydrogen atoms directly bonded to carbon atoms (1-bond couplings). This is crucial for assigning ¹³C NMR chemical shifts [4].
      • ¹H-¹³C HMBC: Detects long-range correlations over 2-3 bonds, helping to connect molecular fragments [4].
  • Spectral Interpretation: Compare the NMR data of the metabolite with that of the parent Cicletanine-d4 standard to identify the site of metabolism.

Important Considerations for Your Research

  • Use High-Quality Standards: For definitive identification, it is critical to use high-purity reference standards. Suppliers like SynZeal offer Cicletanine and its related impurities, which can be invaluable for method development and comparison [2].
  • Active Metabolite: The pharmacological data strongly suggests you should specifically target the sulfoconjugated metabolite in your analysis, as it is known to be active [1].
  • Database Limitations: Be aware that public metabolite databases may contain errors. Always corroborate database hits with experimental MS/MS and NMR data where possible [4].

References

Comprehensive Application Notes and Protocols: Protein Binding Studies of Cicletanine-d4 Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cicletanine hydrochloride is a novel antihypertensive agent belonging to the furopyridines class, exhibiting complex pharmacological activities including vasorelaxant properties, natriuretic effects, and mild diuretic action. The deuterated form, Cicletanine-d4 Hydrochloride, incorporates four deuterium atoms, which may alter its metabolic profile and binding characteristics compared to the non-deuterated compound. Understanding the protein binding behavior of this compound is crucial for predicting its pharmacokinetic profile, tissue distribution, and potential drug-drug interactions in clinical settings. Protein binding studies provide critical insights into the proportion of drug available for pharmacological activity, as only the unbound fraction can interact with therapeutic targets or undergo metabolism and elimination.

Research indicates that cicletanine is highly bound to serum proteins (97.3%) at therapeutic concentrations, with human serum albumin (HSA) being the primary binding protein responsible for 93.5% of this binding [1]. The compound demonstrates a saturable binding to HSA characterized by one primary binding site with moderate affinity, along with a non-saturable component. Additionally, like many basic lipophilic drugs, cicletanine exhibits saturable binding to alpha-1-acid glycoprotein with moderate affinity [1]. These binding characteristics influence the drug's volume of distribution, which is approximately 37 liters, and its elimination half-life of 6-8 hours [2]. The unbound fraction in blood remains relatively constant (3.6%) across therapeutic concentrations, suggesting consistent free drug availability despite fluctuations in total drug levels [1].

Equilibrium Dialysis Protocol for Protein Binding Studies

Principle and Methodology

Equilibrium dialysis remains the gold standard technique for investigating drug-protein binding interactions due to its minimal protein binding artifacts and well-established theoretical foundation. This method relies on the passive diffusion of unbound drug molecules across a semi-permeable membrane until equilibrium is established between the protein-containing and protein-free compartments. For this compound, this protocol enables precise quantification of the free fraction and calculation of binding parameters to various plasma components, including human serum albumin, alpha-1-acid glycoprotein, lipoproteins, and erythrocytes. The deuterated form may exhibit slight differences in binding kinetics due to the isotope effect, potentially influencing binding affinity and metabolic stability compared to the non-deuterated compound.

The experimental workflow involves preparing biological matrices, setting up dialysis cells, conducting the dialysis procedure, and quantifying drug concentrations using validated analytical methods. Particular attention must be paid to maintaining physiological conditions (pH 7.4, 37°C) throughout the experiment to preserve protein structure and function. Additionally, the use of Cicletanine-d4 provides an advantage in mass spectrometry detection due to its distinct mass shift, enabling precise quantification without endogenous interference.

Materials and Equipment
  • Test compound: this compound (purity ≥98%)
  • Control compound: Non-deuterated Cicletanine hydrochloride (for comparison)
  • Biological matrices: Pooled human plasma, purified HSA (40 mg/mL), alpha-1-acid glycoprotein (1 mg/mL), lipoproteins, and erythrocyte suspensions
  • Buffer system: 0.067 M phosphate buffer, pH 7.4, isotonic
  • Dialysis apparatus: Semi-permeable membranes with 12-14 kDa molecular weight cutoff
  • Analytical instrumentation: LC-MS/MS system with electrospray ionization
  • Incubation equipment: Water bath or incubator maintained at 37°C ± 0.5°C
  • Centrifuge: Capable of 3000 × g for plasma separation
Detailed Experimental Procedure
  • Sample Preparation:

    • Prepare this compound stock solution in methanol (1 mg/mL) and further dilute with phosphate buffer to working concentrations spanning the therapeutic range (0.1-10 μg/mL).
    • For erythrocyte binding studies, collect fresh human blood in heparinized tubes, separate plasma by centrifugation at 3000 × g for 10 minutes, and wash erythrocytes three times with isotonic phosphate buffer before preparing a 40% hematocrit suspension.
  • Dialysis Setup:

    • Hydrate dialysis membranes in buffer for 30 minutes before use.
    • Load protein solution (1 mL) into one chamber (donor compartment) and buffer (1 mL) into the opposing chamber (receptor compartment).
    • Spike the protein compartment with Cicletanine-d4 working solution to achieve desired concentrations.
    • Assemble dialysis cells and place in a rotating rack immersed in a 37°C water bath.
  • Equilibration and Sampling:

    • Conduct dialysis for 6 hours (previously determined to achieve equilibrium).
    • After equilibration, collect 100 μL aliquots from both compartments.
    • For erythrocyte studies, separate cells from plasma by rapid centrifugation and lysate cells for drug quantification.
  • Sample Analysis:

    • Add internal standard to all samples and precipitate proteins with cold acetonitrile.
    • Analyze samples using validated LC-MS/MS method with MRM transitions specific to Cicletanine-d4 and internal standard.
    • Calculate free fraction (fu) using the ratio of drug concentration in buffer compartment to that in protein compartment.

Table 1: Standard Curve Parameters for LC-MS/MS Quantification of Cicletanine-d4

Parameter Specification
Calibration range 0.5-500 ng/mL
Correlation coefficient ≥0.999
Lower limit of quantitation 0.5 ng/mL
Intra-day precision <10% RSD
Inter-day precision <12% RSD
Extraction recovery 85-95%
Quality Control Measures
  • Include system suitability tests before each analytical run.
  • Process quality control samples at low, medium, and high concentrations in triplicate.
  • Monitor equilibrium attainment by sampling at multiple time points in preliminary experiments.
  • Verify membrane integrity by testing for protein leakage using Bradford assay.
  • Maintain strict pH control throughout the experiment to prevent binding alterations.

Data Interpretation and Binding Parameters

Binding Kinetics and Calculations

The analysis of protein binding data for this compound involves determining several key parameters that define the extent and affinity of binding to various blood components. For saturable binding to specific sites on proteins such as HSA and alpha-1-acid glycoprotein, the data can be fitted using the Scatchard equation to calculate binding constant (K) and the number of binding sites (n). For non-saturable binding, a linear relationship between bound and free concentration is typically observed. The fraction unbound (fu) represents the proportion of drug freely available for pharmacological activity and is calculated as the ratio of drug concentration in the buffer compartment to that in the protein compartment after equilibrium dialysis.

The binding characteristics of cicletanine to human plasma proteins demonstrate concentration independence across the therapeutic range, with consistent unbound fraction values. This suggests that saturation of binding sites does not occur within clinically relevant concentrations, reducing the risk of nonlinear pharmacokinetics. The following table summarizes the quantitative binding parameters established for non-deuterated cicletanine, which serve as reference values for comparing the deuterated analog:

Table 2: Protein Binding Parameters of Cicletanine in Human Blood Components

Binding Component Binding Type Affinity Constant (K, M⁻¹) Number of Sites (n) Total Binding (%)
Human Serum Combined - - 97.3
Human Serum Albumin Saturable 75,800 1 93.5
Human Serum Albumin Non-saturable nK = 6,400 Multiple -
Alpha-1-Acid Glycoprotein Saturable 38,800 1 -
Lipoproteins Non-saturable Low Multiple Weak
Erythrocytes Non-saturable Low Multiple Weak
Clinical Implications

The high protein binding of cicletanine has several important clinical implications. Firstly, the small volume of distribution (37 L) suggests limited tissue penetration, consistent with extensive plasma protein binding [2]. Secondly, the constant unbound fraction across therapeutic concentrations predicts linear pharmacokinetics, facilitating dose adjustment in clinical practice. However, the potential for protein binding-mediated interactions with other highly bound drugs exists, particularly those sharing the same binding site on albumin. Interestingly, studies indicate that cicletanine shares the diazepam binding site on HSA, but no significant interactions occur at therapeutic levels due to the high capacity of this site [1].

Additionally, investigations with endogenous compounds such as bilirubin and non-esterified fatty acids at pathological concentrations demonstrated no alteration in cicletanine binding to human serum or HSA, suggesting that diseases affecting these endogenous substances are unlikely to modify cicletanine's free fraction [1]. This finding is particularly relevant for patients with hepatic impairment or metabolic disorders who may experience alterations in plasma composition. In hepatic impairment, while protein binding remains relatively unchanged, the pharmacokinetic parameters may be modified, particularly in cases of cirrhosis with ascites and extrahepatic obstruction [2].

Human Serum Albumin Interaction Studies

Specific Binding Mechanisms

Human serum albumin serves as the primary binding protein for cicletanine, accounting for approximately 93.5% of the total serum binding [1]. The interaction exhibits a complex pattern consisting of both saturable and non-saturable components. The saturable process is characterized by one primary binding site with moderate affinity (K = 75,800 M⁻¹), while the non-saturable component demonstrates low total affinity (nK = 6,400 M⁻¹) [1]. Competition studies have revealed that cicletanine shares the diazepam binding site (Site II) on HSA, which also serves as the binding locus for various other drugs including NSAIDs and antipyretic analgesics [1].

The binding of cicletanine to HSA remains unaffected by pathological concentrations of endogenous substances such as bilirubin and non-esterified fatty acids, suggesting that disease states altering these compounds are unlikely to significantly impact the free fraction of cicletanine [1]. This robust binding characteristic provides a therapeutic advantage by minimizing variability in drug exposure across patient populations with different metabolic statuses. The following diagram illustrates the key binding interactions of cicletanine at the molecular level:

G Cicletanine Cicletanine HSA HSA Cicletanine->HSA Primary Binding 93.5% AGP AGP Cicletanine->AGP Moderate Affinity Erythrocyte Erythrocyte Cicletanine->Erythrocyte Weak Binding DiazepamSite DiazepamSite Cicletanine->DiazepamSite Site Competition PKC PKC Cicletanine->PKC Inhibits MBG MBG MBG->PKC Activates

Diagram 1: Molecular binding interactions of Cicletanine with plasma proteins and cellular components. HSA: Human Serum Albumin; AGP: Alpha-1-Acid Glycoprotein; MBG: Marinobufagenin; PKC: Protein Kinase C.

Methodological Considerations for HSA Binding

When conducting HSA binding studies with this compound, several methodological considerations are essential:

  • HSA Purity: Use essentially fatty acid-free HSA to prevent interference with binding sites.
  • Concentration Range: Employ HSA concentrations of 30-50 mg/mL to approximate physiological conditions.
  • Temperature Control: Maintain consistent temperature at 37°C throughout the experiment.
  • pH Stability: Use phosphate buffer at pH 7.4 to maintain physiological relevance.
  • Equilibrium Time: Preliminary experiments should confirm equilibrium attainment, typically 4-6 hours.

For the investigation of specific binding sites, competition experiments can be performed using known site-specific probes: warfarin for Site I, diazepam for Site II, and digitoxin for Site III. These studies have confirmed that cicletanine primarily binds to Site II on HSA, which explains its lack of interaction with bilirubin (primarily binding to Site I) and fatty acids (binding to multiple sites) [1].

Additional Binding Assessments

Erythrocyte Binding Studies

The binding of cicletanine to erythrocytes is characterized as weak and non-saturable across therapeutic concentrations [1]. This minimal binding to red blood cells contributes to the relatively small volume of distribution observed in pharmacokinetic studies. The experimental approach for evaluating erythrocyte binding involves:

  • Incubating whole blood samples with therapeutic concentrations of this compound at 37°C for 60 minutes.
  • Separating plasma from erythrocytes by centrifugation at 3000 × g for 10 minutes.
  • Washing erythrocytes three times with ice-cold phosphate buffer to remove adherent plasma.
  • Lysing erythrocytes with distilled water and quantifying drug concentration in the lysate.
  • Calculating the blood-to-plasma ratio (Cblood/Cplasma) to determine erythrocyte partitioning.

The low erythrocyte binding of cicletanine suggests limited accumulation in red blood cells and predicts minimal potential for drug interactions at this level. This characteristic may contribute to the rapid onset of action observed with cicletanine, as the unbound fraction quickly reaches equilibrium between plasma and target tissues.

Lipoprotein Binding Assessment

Cicletanine demonstrates weak binding to lipoproteins, which is non-saturable across therapeutic concentrations [1]. This binding pattern is consistent with its physicochemical properties and contributes to the overall distribution characteristics. The methodology for lipoprotein binding studies involves:

  • Isolating lipoprotein fractions (LDL, HDL, VLDL) by ultracentrifugation.
  • Incubating individual lipoprotein fractions with this compound.
  • Employing equilibrium dialysis or ultrafiltration to separate bound and free drug.
  • Quantifying binding parameters for each lipoprotein fraction.

The weak lipoprotein binding suggests that alterations in lipoprotein profiles (such as in dyslipidemia) are unlikely to significantly impact the pharmacokinetics of cicletanine. This characteristic provides an advantage in elderly populations or patients with metabolic disorders who often exhibit altered lipoprotein profiles.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Non-attainment of Equilibrium: Extend dialysis time or verify membrane integrity.
  • Protein Leakage: Use membranes with appropriate molecular weight cutoff and verify with protein assay.
  • Drug Adsorption to Apparatus: Use silanized glassware or include controls for adsorption correction.
  • Metabolic Degradation: Include antioxidant preservatives in prolonged experiments.
  • Analytical Interference: Optimize LC-MS/MS parameters and ensure complete protein precipitation.
Validation Parameters

For regulatory-standard protein binding studies, the following validation parameters should be established:

  • Precision: Coefficient of variation <15% for QC samples.
  • Accuracy: 85-115% of nominal values for QC samples.
  • Stability: Document stability in matrix, buffer, and under processing conditions.
  • Selectivity: No interference from matrix components at retention times.
  • Recovery: Consistent extraction efficiency across concentrations.

Conclusion

Protein binding studies of this compound reveal extensive binding to human serum albumin with moderate affinity, consistent with its pharmacokinetic profile characterized by a small volume of distribution and moderate elimination half-life. The deuterated form is expected to exhibit similar binding characteristics with potential minor alterations in binding kinetics due to isotopic effects. The detailed protocols outlined in this document provide a comprehensive framework for conducting robust protein binding studies that yield clinically relevant parameters for drug development decisions.

References

Analytical Method for Determining Cicletanine in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

While a protocol for Cicletanine-d4 HCl is not specified, the method for the parent compound is directly relevant, as the deuterated form is primarily used as an internal standard in such assays [1] [2].

The following table summarizes a high-performance liquid chromatography (HPLC) method for determining cicletanine levels in plasma, which is a prerequisite for calculating volume of distribution.

Parameter Description
Application Determination of cicletanine in human, rat, and dog plasma [2].
Analytical Technique High-performance liquid chromatography (HPLC) with automated column switching [2].
Detection Method Fluorescence detection [2].
Linear Range 0.05 - 10 μg/mL (of base equivalent) [2].
Minimum Quantifiable Level 0.05 μg/mL [2].
Extraction Efficiency ~98% for both cicletanine and the internal standard [2].
Sample Volume Reduced volume requirement (exact volume not specified) [2].

Pharmacokinetic Parameters of Cicletanine (Parent Compound)

Since the deuterated form (Cicletanine-d4) is a tracer, its volume of distribution is expected to be nearly identical to that of the non-deuterated parent drug. The table below summarizes the key pharmacokinetic parameters for cicletanine hydrochloride.

Parameter Value / Finding Conditions / Notes
Volume of Distribution 37 L [3] Reported in healthy subjects.
Protein Binding 90% [3] Strongly bound to plasma proteins.
Elimination Half-life 6 to 8 hours [3] Unchanged in young hypertensive patients.
Time to Cmax (Tmax) ~0.65 hours [3] Rapid absorption.
Impact of Renal Failure Modification linked to severity [3] Important variations occur in severe renal failure.
Impact of Hepatic Failure Parameters only slightly modified [3] More significant changes in cirrhosis with ascites.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in using an analytical method to determine the volume of distribution for a drug like cicletanine.

Administer Drug Administer Drug Collect Plasma Samples Over Time Collect Plasma Samples Over Time Administer Drug->Collect Plasma Samples Over Time Sample Preparation Sample Preparation Collect Plasma Samples Over Time->Sample Preparation HPLC Analysis with Internal Standard HPLC Analysis with Internal Standard Sample Preparation->HPLC Analysis with Internal Standard Calculate Plasma Concentration Calculate Plasma Concentration HPLC Analysis with Internal Standard->Calculate Plasma Concentration Plot Concentration-Time Curve Plot Concentration-Time Curve Calculate Plasma Concentration->Plot Concentration-Time Curve Model Pharmacokinetic Parameters Model Pharmacokinetic Parameters Plot Concentration-Time Curve->Model Pharmacokinetic Parameters Determine Volume of Distribution (Vd) Determine Volume of Distribution (Vd) Model Pharmacokinetic Parameters->Determine Volume of Distribution (Vd) Internal Standard (e.g., Cicletanine-d4 HCl) Internal Standard (e.g., Cicletanine-d4 HCl) Internal Standard (e.g., Cicletanine-d4 HCl)->Sample Preparation

Key Information for Researchers

Based on the search results, here are the critical points for your research:

  • Volume of Distribution Reference: The volume of distribution for the parent compound, cicletanine hydrochloride, is 37 liters [3]. This value serves as the best reference for its deuterated counterpart.
  • Role of Cicletanine-d4 HCl: Cicletanine-d4 hydrochloride is explicitly identified as a deuterium-labeled version of the drug. Its primary applications are as a tracer and an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR [1]. Using a stable isotope-labeled internal standard is a best practice in bioanalysis to correct for losses during sample preparation and variability in instrument response.
  • Analytical Method Foundation: A robust, validated HPLC method with fluorescence detection exists for quantifying cicletanine in plasma matrices. This method, which features automated column switching and high extraction efficiency, can be adapted or serve as a foundation for methods analyzing Cicletanine-d4 HCl [2].

References

Cicletanine-d4 elimination half-life determination

Author: Smolecule Technical Support Team. Date: February 2026

Cicletanine Pharmacokinetic Data Summary

The table below consolidates key pharmacokinetic parameters of cicletanine from scientific studies.

Parameter Reported Value(s) Conditions / Notes
Elimination Half-Life (t₁/₂) 6–8 hours [1] Healthy subjects & young hypertensives; single oral dose
7.9 hours [2] -
5.7 hours [3] Single oral dose of 150 mg
~7 hours [4] Subjects with normal renal function
31 hours [4] Patients with severe renal insufficiency
Time to Max. Concentration (Tₘₐₓ) ~0.65–0.75 hours [3] [1] Rapid absorption
Volume of Distribution (Vd) 37 L [1] -
Protein Binding 90% [1], 97.3% [2], 99.6% (for one isomer) [3] High, and isomer-specific
Renal Excretion ~0.85% of dose [4] Very low in subjects with normal renal function

Mechanism of Action and Experimental Insights

Cicletanine's pharmacokinetics and effects are best understood in the context of its multi-faceted mechanism of action.

  • Vasodilation via Endothelial Activation: Cicletanine stimulates the release of endothelium-derived relaxing factors, including nitric oxide (NO) and prostacyclin (PGI₂), leading to vasodilation [5] [6].
  • Phosphodiesterase (PDE) Inhibition: It inhibits phosphodiesterase, increasing levels of cyclic nucleotides (cGMP and cAMP), which promotes vascular smooth muscle relaxation [5].
  • Modulation of Endogenous Factors: Cicletanine inhibits protein kinase C and the effects of marinobufagenin, an endogenous cardiotonic steroid linked to salt-sensitive hypertension [3].
  • Diuretic Effect: It promotes excretion of water, sodium, and potassium, though this is considered mild at lower antihypertensive doses [4] [3].

The following diagram illustrates these primary mechanisms:

G cluster_primary Primary Mechanisms cluster_secondary Secondary & Protective Effects Cicletanine Cicletanine Stimulate Endothelium Stimulate Endothelium Cicletanine->Stimulate Endothelium Inhibit PDE Inhibit PDE Cicletanine->Inhibit PDE Inhibits Inhibit Protein Kinase C Inhibit Protein Kinase C Cicletanine->Inhibit Protein Kinase C Antagonize Marinobufagenin Antagonize Marinobufagenin Cicletanine->Antagonize Marinobufagenin Mild Diuretic Effect Mild Diuretic Effect Cicletanine->Mild Diuretic Effect Causes Vasodilation Vasodilation & Reduced Blood Pressure ↑ Nitric Oxide (NO) ↑ Nitric Oxide (NO) Stimulate Endothelium->↑ Nitric Oxide (NO) Releases ↑ Prostacyclin (PGI₂) ↑ Prostacyclin (PGI₂) Stimulate Endothelium->↑ Prostacyclin (PGI₂) Releases ↑ Nitric Oxide (NO)->Vasodilation ↑ Prostacyclin (PGI₂)->Vasodilation ↑ cGMP & cAMP ↑ cGMP & cAMP Inhibit PDE->↑ cGMP & cAMP Increases ↑ cGMP & cAMP->Vasodilation Reduced Vascular Hyperpermeability Reduced Vascular Hyperpermeability Inhibit Protein Kinase C->Reduced Vascular Hyperpermeability Leads to Beneficial in\nSalt-Sensitive Hypertension Beneficial in Salt-Sensitive Hypertension Antagonize Marinobufagenin->Beneficial in\nSalt-Sensitive Hypertension Especially

Methodological and Protocol Considerations

For developing your own protocol for cicletanine-d4, consider these key aspects derived from the literature on cicletanine:

  • Analytical Method: While the specific methods are not detailed, one study used high-performance liquid chromatography (HPLC) [4]. For cicletanine-d4, you would likely use LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) for superior specificity and sensitivity to distinguish the deuterated compound from its parent and metabolites.
  • Pharmacokinetic Modeling: The parent drug's half-life is best described by a multi-exponential decline, indicating distribution into tissues followed by a slower elimination phase [7]. Your protocol should be designed to capture both phases for an accurate terminal half-life calculation.
  • Critical Experimental Variables:
    • Renal Function: Severe renal impairment drastically延长 (prolongs) the half-life of cicletanine [4]. The health and renal function of pre-clinical models are critical variables.
    • Protein Binding: The high and isomer-specific protein binding may influence the volume of distribution and clearance [3] [1].
    • Dose Dependence: Administer the drug at a therapeutically relevant dose, noting that diuretic effects are more pronounced at higher doses (e.g., 150-300 mg) [4] [3].

References

Cicletanine-d4 Hydrochloride solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Troubleshooting Guide

Here are answers to frequently asked questions regarding solubility issues:

What are the common solvents for Cicletanine-d4 Hydrochloride? While specific data for the deuterated form is unavailable, one supplier lists DMSO and Methanol as solvents for this compound [1]. This is a logical starting point for experimentation.

How can I improve the solubility of my compound? If initial solubilization attempts fail, consider these strategies:

  • Gentle Heating: Warm the solvent and compound mixture slightly using a water bath or hot plate stirrer. Always first verify the compound's thermal stability.
  • Sonication: Sonicate the mixture for short periods (e.g., 10-30 seconds). This uses ultrasound energy to help break up particles and facilitate dissolution.
  • Solvent Mixtures: If the compound dissolves in a solvent like DMSO, you can create a concentrated stock solution. This stock can then be diluted with an aqueous buffer, which might help the compound stay in solution for your final experimental conditions.

What should I do if the compound still won't dissolve?

  • Verify the Compound: Confirm the identity and purity of your compound. Degradation or impurities can severely impact solubility.
  • Powder the Solid: If you have a crystalline solid, gently grinding it into a fine powder can increase the surface area and improve dissolution kinetics.
  • Consult Broader Literature: Look for solubility information on the non-deuterated parent compound, Cicletanine Hydrochloride. The deuterium atoms in Cicletanine-d4 are unlikely to drastically alter its solubility profile compared to its non-deuterated counterpart, so data on the parent compound can be highly informative.

Experimental Workflow for Solubility Testing

The following diagram outlines a systematic protocol you can follow in the lab to resolve solubility issues.

G Start Start: Solubility Issue S1 Confirm compound identity and purity Start->S1 S2 Begin with recommended solvents (DMSO, MeOH) S1->S2 S3 Solubility successful? S2->S3 S4 Proceed with experiment S3->S4 Yes S5 Apply mild enhancement: Gentle warming or sonication S3->S5 No S6 Solubility successful? S5->S6 S6->S4 Yes S7 Try solvent mixture strategy (e.g., DMSO stock + aqueous buffer) S6->S7 No S8 Solubility successful? S7->S8 S8->S4 Yes S9 Consult literature for non-deuterated parent compound S8->S9 No

Solubility and Preparation Data

The table below summarizes the key information available for this compound.

Property Value / Condition Notes
Molecular Formula C₁₄H₁₃Cl₂NO₂ [1] Formula weight: 298.16 g/mol [1].
Physical Form Solid [1] Described as having a tan color [1].
Melting Point 222-224 °C [1] Can serve as a purity indicator.
Recommended Solvents DMSO, Methanol [1] Based on supplier information.
Storage -20°C Freezer [1] Standard for stable, long-term chemical storage.

References

Available Chemical & Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

Although solution stability data is unavailable, the table below summarizes the key information found for Cicletanine-d4 HCl.

Property Description
Molecular Formula C₁₄H₉D₄Cl₂NO₂ [1]
Molecular Weight 302.19 g/mol [1]
Storage Condition -20°C Freezer [2]
Physical Form Solid [2]
Reported Solubility DMSO, Methanol [2]
Melting Point 222-224 °C [2]
Pharmacokinetic Half-life Approximately 6-8 hours (in humans, for the non-deuterated form) [3]

Suggested Experimental Approach for Stability Determination

In the absence of pre-existing data, you can establish the stability profile through a forced degradation study, a standard practice in pharmaceutical development [4]. The workflow below outlines the key stages of this process.

cluster_stress Stress Conditions Start Prepare Cicletanine-d4 HCl Stock Solution A Stress Testing Start->A B Analytical Monitoring A->B Acid Acidic (e.g., HCl) Base Basic (e.g., NaOH) Oxidative Oxidative (e.g., H₂O₂) Thermal Thermal & Photolytic C Data Analysis B->C End Establish Storage Conditions & Shelf-life C->End

Here is a detailed methodology for the key stages, inspired by general UPLC validation protocols [4]:

  • Sample Preparation

    • Prepare a stock solution of Cicletanine-d4 HCl in a suitable solvent (e.g., methanol or DMSO, as indicated by its solubility [2]) at a concentration relevant for your assays (e.g., 220 µg/mL).
    • From this stock, prepare working solutions for stability testing.
  • Stress Conditions (Forced Degradation)

    • Expose aliquots of the working solution to various stress conditions:
      • Acidic Hydrolysis: Treat with 0.1-1M HCl at room temperature or elevated temperatures (e.g., 40-80°C) for several hours [4].
      • Basic Hydrolysis: Treat with 0.1-1M NaOH under similar conditions.
      • Oxidative Degradation: Treat with 1-3% hydrogen peroxide at room temperature [4].
      • Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 40-70°C).
      • Photolytic Degradation: Expose the solution to UV and visible light per ICH guidelines [4].
  • Analytical Monitoring

    • Technique: Use a stability-indicating UPLC or HPLC method.
    • Column: A reversed-phase C18 column is typically suitable (e.g., Acquity BEH Shield RP18) [4].
    • Detection: Monitor at a suitable UV wavelength. For the non-deuterated form, this might be similar to other complex molecules, often in the 210-230 nm range.
    • Analysis: Inject samples at regular intervals from each stress condition. The method should be able to separate the parent Cicletanine-d4 HCl peak from any degradation products that form.

Technical Support FAQs

Since direct data is unavailable, here are answers based on general analytical principles and the search results.

  • Q: What is the best way to store Cicletanine-d4 HCl stock solutions?

    • A: Based on the supplier's recommendation to store the solid at -20°C [2], it is prudent to store stock solutions in a freezer at or below -20°C. For short-term use, storing solutions in a refrigerator (2-8°C) may be acceptable, but stability under these conditions should be verified.
  • Q: My UPLC analysis shows additional peaks. How can I tell if Cicletanine-d4 HCl is degrading?

    • A: A stability-indicating method is required to distinguish the intact compound from its degradation products [4]. If new peaks appear over time in your chromatograms, especially when samples are stored in solution, it indicates degradation. The method must demonstrate that the main peak is pure and well-resolved from all degradants (peak purity). A mass balance of close to 100% (the sum of the main peak and all degradant peaks) further confirms the method's stability-indicating power [4].
  • Q: Are the stability profiles of Cicletanine-d4 HCl and non-deuterated Cicletanine HCl the same?

    • A: While deuterated compounds are generally very similar to their non-deuterated counterparts, the kinetic isotope effect can lead to slight differences in the rate of chemical reactions, particularly those involving the breaking of C-H (or C-D) bonds. Therefore, you should not assume identical stability. The data for the non-deuterated form can be a useful guide, but stability should be confirmed experimentally for Cicletanine-d4 HCl itself.

References

optimizing Cicletanine-d4 analytical detection

Author: Smolecule Technical Support Team. Date: February 2026

Optimized MS Parameters for Cicletanine-d4

For researchers using an Orbitrap Exploris 480 mass spectrometer in positive ion mode, the parameters in the table below are optimized for data-dependent acquisition (DDA) in untargeted analyses and can serve as a starting point for detecting Cicletanine-d4 [1].

Parameter Recommended Setting for Untargeted Analysis Note / Alternative Value
Ionization Mode Positive -
Spray Voltage 3.6 kV [1]
MS1 Resolution 180,000 [1]
MS2 Resolution 30,000 [1]
RF Level 70% [1]
AGC Target (MS1) 5e6 [1]
AGC Target (MS2) 1e5 [1]
Max. Inj. Time (MS1) 100 ms [1]
Max. Inj. Time (MS2) 50 ms [1]
Intensity Threshold 1.0 x 10⁴ Minimum signal to trigger MS/MS [1]
Mass Isolation Window 2.0 m/z [1]
Collision Energy Stepped (e.g., 20, 40, 60 eV) Stepped HCD energy is optimal [1]
Dynamic Exclusion 10 seconds Prevents re-sampling of same ion [1]

LC-MS/MS Method Validation Essentials

Any quantitative bioanalytical method for Cicletanine-d4 must be rigorously validated. The table below outlines the eight essential characteristics and their importance [2].

Characteristic Description & Purpose
Accuracy Measures closeness between the measured value and the true value of the analyte. Critical for correct concentration reporting [2].
Precision Degree of agreement between repeated measurements of the same sample. Ensures method reproducibility [2].
Specificity Ability to measure Cicletanine-d4 accurately in the presence of other sample components (like matrix or metabolites) [2].
Quantification Limit The lowest concentration that can be reliably measured. Defines the method's sensitivity [2].
Linearity The method's ability to produce results proportional to the analyte's concentration over a defined range [2].
Recovery Efficiency of the sample preparation and extraction process for the analyte [2].
Matrix Effect Assessment of interference from the sample matrix on ionization and detection. Must be minimized [2].
Stability Ensures the analyte remains stable in the sample matrix under various storage and processing conditions [2].

Experimental Workflow: From Sample to Data

The following diagram illustrates a generalized experimental workflow for preparing and analyzing a plasma sample, from extraction to instrumental analysis.

Start Plasma Sample Step1 Protein Precipitation with Cold Methanol Start->Step1 Step2 Centrifugation (18,000g, 10 min, 4°C) Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Dry Down (Vacuum Concentrator) Step3->Step4 Step5 Reconstitute in 95:5 Water/Methanol + 0.1% FA Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when working with Cicletanine-d4.

Problem: Poor Signal Intensity or High Noise

  • Solution: Verify that key MS parameters are set correctly. Ensure the RF level is at 70% and the intensity threshold is set to 1.0 x 10⁴ to improve the selection of true precursor ions [1]. Check that the ion transfer tube and vaporizer temperatures are both set to 350°C for efficient desolvation and ionization [1].

Problem: Inconsistent Identification or Quantification

  • Solution: This often points to a method validation issue. Closely examine specificity to ensure you are detecting Cicletanine-d4 and not a co-eluting interference. Evaluate the matrix effect by analyzing samples from different individual matrix lots; significant variation can cause inaccurate results and may require further cleanup or chromatographic optimization [2].

Problem: How do I confirm the identity of Cicletanine-d4?

  • Solution: Confident identification relies on multiple lines of evidence. The deuterated standard (Cicletanine-d4) has a specific molecular weight of 302.19 g/mol (for the hydrochloride salt) and a molecular formula of C14H9D4Cl2NO2 [3]. You should confirm its identity by matching its exact mass in the MS1 scan and its fragmentation pattern in the MS/MS scan against an authentic analytical standard.

References

Cicletanine-d4 Hydrochloride storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage information for Cicletanine-d4 Hydrochloride:

Specification Details
Recommended Storage Temperature -20°C Freezer [1]
Physical Form Solid [1]
Appearance Tan solid [1]
Solubility Soluble in DMSO and Methanol [1] [2]

Frequently Asked Questions

  • Q: What is the chemical formula and molecular weight of this compound?

    • A: The molecular formula is C₁₄H₉D₄Cl₂NO₂, and the molecular weight is 302.19 g/mol [3] [1] [2].
  • Q: What is the primary application of this compound in research?

    • A: this compound is a deuterium-labeled compound. It is used as an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or as a tracer in drug metabolism and pharmacokinetic studies [2].

Troubleshooting Guide

  • Problem: The compound does not dissolve properly.

    • Solution: The certificate of analysis indicates solubility in DMSO and Methanol. Use these solvents for preparation. Always allow the product to warm to room temperature before opening the vial to prevent condensation of moisture, which could affect solubility and stability.
  • Problem: The physical appearance of the compound does not match expectations.

    • Solution: this compound is described as a tan solid [1]. Slight variations in color between lots are possible, but any major discrepancy should be investigated by checking the lot-specific Certificate of Analysis from the supplier.

Experimental Workflow for Reconstitution

For a typical workflow when preparing a stock solution of this compound, the following diagram outlines the key steps:

G Start Retrieve Vial from -20°C Storage Step1 Warm to Room Temperature (in sealed vial) Start->Step1 Step2 Weigh Appropriate Mass Step1->Step2 Step3 Transfer to Volumetric Flask Step2->Step3 Step4 Add Solvent (e.g., DMSO or Methanol) Step3->Step4 Step5 Mix Thoroughly until Dissolved Step4->Step5 Step6 Aliquot Stock Solution Step5->Step6 End Store Aliquots at -20°C Step6->End

Key Technical Notes

  • Handling Precautions: The product is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [3] [2].
  • Data Verification: It is critical to refer to the lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and precise data, as the information here is general.

References

troubleshooting Cicletanine-d4 chromatography

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Troubleshooting Guide for Analysts

The table below summarizes frequent issues, their potential causes, and recommended solutions based on general HPLC best practices.

Problem Category Specific Symptoms Common Causes Recommended Solutions & Preventive Measures

| Retention Time Drift [1] [2] | Gradual increase or decrease in analyte retention times over a sequence. | - Mobile Phase Evaporation: Loss of volatile components (organic solvent, TFA, formic acid) from the reservoir [1].

  • Column Equilibration: Stationary phase requires "priming" with several injections to cover active silanol sites [1].
  • Decreasing Flow Rate: Caused by a small, undetected leak or pump malfunction [1] [2]. | - Use tightly sealed solvent bottles and avoid foil covers [1].
  • Ensure column is fully equilibrated before quantitative analysis [1].
  • Check for system leaks with a piece of lab tissue and inspect for crystalline deposits [1]. | | Peak Tailing [3] [4] | Asymmetric peaks, measured by tailing factor (TF); affects resolution and quantification. | - Secondary Silanol Interactions: Un-capped silanol groups on the silica surface interact with basic analytes [1] [4].
  • Column Overload: Injected mass is too high for the column capacity [3].
  • Column Deterioration: Contamination or chemical damage to the stationary phase [3]. | - Add Buffer: Use complementary buffers (e.g., ammonium formate with formic acid) in both aqueous and organic mobile phases to shield silanol effects [4].
  • Reduce sample concentration or injection volume [3].
  • Use a high-quality column with type B silica and low metal ion content; employ a guard column [1] [3]. | | System Blockages & High Pressure [5] [6] | Sudden or gradual increase in system backpressure. | - Particulate Contamination: From unfiltered samples or mobile phases [5] [6].
  • Precipitated Salts: From buffers or samples crystallizing in the system [6].
  • Column Inlet Frit Blockage: The most common location for a clog [6]. | - Always filter samples (0.2µm or 0.45µm) and mobile phases before use [5] [6].
  • Flush the system thoroughly with water after using buffers, followed by a compatible organic solvent [6].
  • Use a guard column or an in-line filter to protect the analytical column [5] [6]. |

Experimental Protocol: Mitigating Peak Tailing for Basic Compounds

Since peak tailing is a frequent issue, especially for compounds that may interact with silanols, here is a detailed methodology for diagnosing and resolving it, which is highly relevant for drug development analyses [4].

  • Problem Identification: In your data processing software, measure the tailing factor (TF) for the problematic peak. A TF of 1.0 is ideal; a value >1.5 is often considered unacceptable and warrants action [3].
  • Mobile Phase Modification:
    • Prepare Buffered Mobile Phase: If you are using acidified mobile phase (e.g., 0.1% Formic Acid), prepare a new batch that includes a buffer salt. For example, add 2-10 mM Ammonium Formate to the formic acid in both your aqueous and organic phases to maintain a consistent ionic strength throughout the gradient [4].
    • Adjust pH: If the problem persists, investigate the robustness of your method's pH. Small errors in pH adjustment can significantly impact peak shape for ionizable compounds [3].
  • Column Evaluation:
    • Bypass Guard Column: If you use a guard column, remove it and make an injection. If peak shape improves, the guard column is exhausted and needs replacement [3].
    • Replace Column: If the problem persists without a guard column, replace the analytical column with a new one. If this fixes the issue, the original column was contaminated or damaged [3].
  • Sample Load Check:
    • Dilute Sample: Prepare a dilution series of your sample (e.g., 2x, 5x, 10x) and inject them. If the tailing decreases and retention time increases with dilution, you were overloading the column. Reduce the injected mass accordingly [3].

Troubleshooting Logic Flowchart

The following diagram outlines a systematic approach to diagnosing common HPLC issues, helping you to efficiently identify the root cause.

Start Start Troubleshooting RTDrift Retention Time Drift? Start->RTDrift AllTailing All Peaks Tailing? Start->AllTailing HighPressure High System Pressure? Start->HighPressure RTDrift->AllTailing No CheckT0 Check t₀ (unretained marker) RTDrift->CheckT0 Yes AllTailing->HighPressure No CheckMobilePhase Check / Replace Mobile Phase Ensure proper buffering [4] AllTailing->CheckMobilePhase Yes FlushSystem Flush System Reverse-flush column if possible [6] HighPressure->FlushSystem Yes End End HighPressure->End No T0Drifts t₀ also drifts CheckT0->T0Drifts T0Stable t₀ is stable CheckT0->T0Stable FlowIssue Flow Rate Issue Check for leaks, check valve function [1] [2] T0Drifts->FlowIssue ChemIssue Chemical Issue Check mobile phase stability and column equilibration [1] T0Stable->ChemIssue MPFixed Problem Fixed? CheckMobilePhase->MPFixed CheckGuard Remove / Replace Guard Column MPFixed->CheckGuard No MPFixed->End Yes GuardFixed Problem Fixed? CheckGuard->GuardFixed ReplaceColumn Replace Analytical Column [3] GuardFixed->ReplaceColumn No GuardFixed->End Yes ReplaceColumn->End FlushFixed Problem Fixed? FlushSystem->FlushFixed CheckInlet Check/Replace In-line Filter and Column Inlet Frit [5] [6] FlushFixed->CheckInlet No FlushFixed->End Yes CheckInlet->End

References

Cicletanine-d4 HCl plasma protein binding optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cicletanine Plasma Protein Binding Profile

The table below summarizes key pharmacokinetic parameters for native cicletanine, which your deuterated analog is expected to closely mirror.

Parameter Value Experimental Details / Notes
Serum Protein Binding 97.3% Measured at therapeutic concentrations; no saturation observed [1]
Human Serum Albumin (HSA) Binding 93.5% Single primary binding site (K = 75,800 M⁻¹) and non-saturable secondary binding (nK = 6,400 M⁻¹) [1]
Alpha-1-Acid Glycoprotein (AAG) Binding Saturable, single site Moderate affinity (K = 38,800 M⁻¹) [1]
Erythrocyte Binding Weak & non-saturable - [1]
Unbound Fraction in Blood 3.6% Remains constant over therapeutic range [1]
Volume of Distribution 37 L - [2]
Elimination Half-Life 6-8 hours - [2]

Analytical Methods for Cicletanine in Plasma

Here are established methods for determining native cicletanine concentration, which can be adapted for the deuterated form.

Method Key Steps & Characteristics Performance Metrics

| HPLC with Column Switching [3] | Automated; minimal sample prep; fluorescence detection; sample volume: 0.5 mL (less than older methods) | Linearity: 0.05 - 10 µg/mL LOD: 0.05 µg/mL Accuracy: -8.5 to 5.3% Precision (CV): 0.9 - 6.3% | | High-Performance Capillary Electrophoresis (HPCE) [4] | Faster analysis than HPLC; micellar electrokinetic capillary chromatography (MECC) with SDS in buffer; UV detection | Precision (CV): 6.4 - 11.1% Accuracy (Relative Error): 0.21 - 2.90% | | HPCE for Enantiomers [5] | Uses y-cyclodextrins in buffer for chiral separation; can resolve S(+) and R(-) enantiomers | Linearity: 10 - 500 ng/mL for each enantiomer LOD: 10 ng/mL |

Key Considerations for Method Optimization

When adapting these methods for cicletanine-d4 HCl, please note the following critical points:

  • Enantiomer-Specific Metabolism: Research indicates that after a single oral dose of racemic cicletanine, the R(-) enantiomer was undetectable in plasma, while the S(+) enantiomer was observed [5]. This suggests stereoselective metabolism or disposition, a crucial factor to investigate during your method validation for the deuterated compound.
  • Plasma Protein Binding Protocol: The foundational data on protein binding was obtained using the equilibrium dialysis technique [1]. This remains the gold-standard method for such studies.
  • Linearity of Pharmacokinetics: A multiple-dose study indicated that cicletanine displays linear pharmacokinetic behavior at a 50 mg dose [6]. This simplifies the prediction of concentration relationships for your analog.

Troubleshooting FAQs

  • My recovery of the deuterated analog is low during sample preparation. What should I check? The liquid-liquid extraction method for native cicletanine using diethyl ether was reported to have an efficiency of approximately 98% [3]. If your recovery is low, first verify the extraction solvent compatibility with your deuterated analog. Consider testing alternative solvents or optimizing the pH of the plasma sample to improve partitioning.

  • I am not achieving baseline separation of the deuterated compound from its protium form. How can I improve resolution? Since the deuterated and non-deuterated forms are chemically very similar, you may need to optimize chromatographic or electrophoretic conditions for resolution. If using HPCE, explore different chiral selectors or cyclodextrin types and concentrations beyond the reported y-cyclodextrin [5] to exploit subtle differences in interaction.

  • The reported plasma concentration range for analysis is wide. What is a relevant range to validate my method for? Methods have been validated from very low (0.05 µg/mL) to high (10 µg/mL) concentrations [3]. You should design your validation range based on the expected plasma concentrations in your specific experimental setting, such as dosing regimen and sampling times.

Experimental Workflow for Plasma Analysis

The following diagram outlines a generalized workflow for analyzing cicletanine in plasma, which you can adapt for the deuterated form.

start Plasma Sample step1 Sample Preparation: Liquid-Liquid Extraction with Diethyl Ether start->step1 step2 Analysis Technique step1->step2 hplc HPLC with Column Switching & Fluorescence Detection step2->hplc hpce HPCE with Micellar Electrokinetic Chromatography & UV step2->hpce step3 Data Analysis: Quantify concentration using calibration curve hplc->step3 hpce->step3 end Report Result step3->end

References

improving Cicletanine-d4 recovery in extraction

Author: Smolecule Technical Support Team. Date: February 2026

Cicletanine: Chemical & Physical Properties

Understanding the parent compound's properties is the first step in troubleshooting extraction for its deuterated analog. The table below summarizes key data for Cicletanine, which should closely mirror the behavior of Cicletanine-d4 [1] [2] [3].

Property Value / Description Relevance for Extraction
Molecular Formula C14H12ClNO2 [1] [3] C14H8D4ClNO2 for deuterated form; deuterium can slightly alter hydrophobicity (LogP).
Molecular Weight 261.71 g/mol [1] Cicletanine-d4 is ~4 Da heavier.
CAS Number 89943-82-8 [3]
LogP 3.37 (Predicted) [3] Indicates highly lipophilic character. Guides solvent choice (favor organic solvents over aqueous).
pKa Information not located in search results. Critical for planning pH-dependent liquid-liquid extraction; requires experimental determination.

Troubleshooting Guide: Low Cicletanine-d4 Recovery

Use this flowchart to diagnose and address common recovery issues. The logic is based on the physicochemical properties of Cicletanine and general best practices for sample preparation.

Start Low Cicletanine-d4 Recovery Q1 Is the compound dissolving in the aqueous phase? Start->Q1 End Recovery Optimized Q2 Is the compound adhering to vial walls or precipitating? Q1->Q2 No A1 ✓ Improve solubility & partitioning Q1->A1 Yes Q3 Is the internal standard (IS) performance consistent? Q2->Q3 No A2 ✓ Prevent surface adsorption Q2->A2 Yes Q3->End Yes A3 ✓ Verify IS suitability Q3->A3 No A1->End A2->End A3->End

Issue 1: Poor Solubility and Aqueous Phase Partitioning

Cicletanine's high lipophilicity (LogP ~3.37) means it has poor solubility in water and will partition preferentially into organic solvents [3].

  • Potential Cause: Use of overly polar or acidic/basic aqueous conditions that do not favor the neutral, lipophilic form of Cicletanine-d4.
  • Solutions:
    • Adjust pH: While the specific pKa was not found, Cicletanine contains a pyridine nitrogen that can be protonated. Try a pH-swing approach: extract from a basic aqueous phase (to keep the compound neutral) into an organic solvent. A good starting point is to adjust the aqueous phase to pH ~8-10.
    • Optimize Solvent System: Use moderately polar to non-polar organic solvents. Effective choices for lipophilic compounds include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate. Avoid very polar solvents like methanol or acetonitrile for the initial extraction, as they can co-extract more water-soluble impurities.
    • Add Salt: Salt (e.g., sodium chloride) can be added to the aqueous phase to reduce the solubility of the organic analyte through the "salting-out" effect, improving its transfer to the organic layer.
Issue 2: Non-Specific Adsorption and Loss
  • Potential Cause: Lipophilic compounds can stick to the surfaces of plastic vials, pipette tips, and glass, especially when the solvent is evaporated to dryness.
  • Solutions:
    • Use Low-Absorption Materials: Use polypropylene vials and tips that are certified as "low-binding."
    • Silanize Glassware: Treat autosampler vials and other glass surfaces with a silanizing agent to deactivate polar silanol groups on the glass.
    • Avoid Complete Dryness: When evaporating samples under nitrogen or in a vacuum concentrator, do not take the sample to absolute dryness. Reconstitute the sample while a small amount of solvent remains.
    • Add Modifiers: Include a small percentage (0.1-1%) of a modifier like formic acid or ammonium hydroxide in the reconstitution solvent, or use a solvent like methanol or acetonitrile, which can help displace the analyte from binding sites.
Issue 3: Inappropriate or Degrading Internal Standard
  • Potential Cause: Using an unstable internal standard or one that behaves differently from Cicletanine-d4 during extraction can mask recovery problems.
  • Solutions:
    • Use a Stable Isotope-Labeled IS: Cicletanine-d4 is ideal as its own internal standard. If not available, a close structural analog is the next best option.
    • Fresh Stock Solutions: Prepare fresh stock solutions of the internal standard and analyte regularly to avoid degradation.
    • Check IS Recovery: Perform a control experiment to measure the recovery of the internal standard alone to confirm it is not the source of the problem.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for Cicletanine-d4 extraction from plasma? The pH of the aqueous phase is likely the most critical parameter. Since Cicletanine is a lipophilic base, extracting it from a basified plasma or buffer (e.g., pH 9-10) into a suitable organic solvent like ethyl acetate or MTBE will typically yield the highest recovery. This ensures the molecule is in its neutral, uncharged form, favoring partition into the organic phase.

Q2: My Cicletanine-d4 LC-MS signal is inconsistent. What could be the cause? Inconsistent signal can stem from several issues related to sample prep:

  • Ion Suppression: Co-eluting matrix components from plasma can suppress ionization. Improve sample cleanup by using a more selective extraction method like solid-phase extraction (SPE) instead of protein precipitation.
  • Incomplete Reconstitution: After evaporation, ensure the sample is fully reconstituted in a solvent compatible with your LC mobile phase (e.g., a high-water content solvent). Vortex and sonicate thoroughly.
  • Adsorption: As detailed in the troubleshooting guide, check for surface adsorption.

Q3: Is protein precipitation sufficient for extracting Cicletanine-d4, or should I use a more selective technique? Protein Precipitation (PPT) is fast but provides the least clean sample. It is a good starting point for method scouting. For better recovery, cleaner samples, and more robust quantitative analysis, Liquid-Liquid Extraction (LLE) is highly recommended due to the compound's lipophilicity. Solid-Phase Extraction (SPE) using a mixed-mode or C18 cartridge is another excellent option for achieving high purity and concentrating the analyte.

Experimental Protocol: Liquid-Liquid Extraction from Plasma

This is a suggested starting protocol based on standard practices for lipophilic basic compounds.

1. Sample Preparation

  • Transfer 100 µL of plasma sample to a clean microcentrifuge tube.
  • Add your internal standard (e.g., a stable isotope-labeled standard in methanol or acetonitrile).
  • Vortex mix briefly.

2. Protein Precipitation & Basification

  • Add 300 µL of a precipitant/basification solvent (e.g., Acetonitrile with 1% Ammonium Hydroxide).
  • Vortex vigorously for 1-2 minutes.
  • Centrifuge at >10,000 x g for 5 minutes to pellet the proteins.

3. Liquid-Liquid Extraction

  • Transfer the clear supernatant to a new tube containing 500 µL of ethyl acetate or MTBE.
  • Cap the tube and vortex mix for 10 minutes.
  • Centrifuge at >10,000 x g for 5 minutes to achieve clean phase separation.

4. Collection and Evaporation

  • Carefully transfer the upper (organic) layer to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Avoid overheating and do not take the sample to complete dryness.

5. Reconstitution

  • Reconstitute the dry residue in 100-200 µL of a compatible LC-MS mobile phase (e.g., 50:50 Water:Methanol).
  • Vortex thoroughly for 1-2 minutes and then centrifuge before transferring to an autosampler vial for analysis.

References

Cicletanine-d4 Hydrochloride method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Cicletanine

The table below summarizes two primary chromatographic methods developed for the determination of Cicletanine in plasma.

Method Key Characteristics Sample Preparation Linear Range Precision (RSD) Key Application Note
HPLC with Fluorescence Detection [1] Automated column switching [1] Not specified in detail [1] 0.05 - 10 μg/mL [1] 0.9% - 6.3% (CV) [1] High precision; suitable for toxicology and clinical trials [1]
High-Performance Capillary Electrophoresis (HPCE) [2] [3] [4] Micellar electrokinetic capillary chromatography (MECC) with UV detection [2] Extraction with diethyl ether [2] [3] [4] 10 - 500 ng/mL (for enantiomers) [3] [4] 1.6% - 11.1% [2] Faster analysis than HPLC; effective for enantiomer separation [2] [3]

Frequently Asked Questions & Troubleshooting

Based on the general principles of analytical method validation and the specifics of the cited methods, here are some anticipated challenges and guidance.

1. How do I achieve acceptable precision with the HPCE method?

  • Challenge: The HPCE method shows higher variability (RSD up to 11.1%) compared to HPLC, especially at lower concentrations [2].
  • Solution: Meticulously control the capillary temperature and buffer composition. For enantiomer separation, ensure the concentration and purity of the γ-cyclodextrins in the run buffer are consistent, as this is critical for forming selective inclusion complexes [3] [4].

2. The HPLC method is not detecting the R(-) enantiomer in plasma. Is this an error?

  • Finding, Not Error: Research indicates that after a single oral dose, the R(-) enantiomer of Cicletanine is undetectable in plasma at all time points, while the S(+) enantiomer is readily observed. This is not an analytical fault but likely a result of stereoselective metabolism or distribution [3] [4].

3. How can I demonstrate my method is specific for Cicletanine?

  • Guidance: As per general validation guidelines, you must show that the method can accurately measure Cicletanine in the presence of other components like impurities, degradation products, or plasma matrix [5].
  • Protocol: For chromatographic methods, this is typically demonstrated by:
    • Resolution: Achieving baseline resolution between the Cicletanine peak and the closest eluting potential interferent [5].
    • Peak Purity: Using techniques like photodiode-array (PDA) detection to obtain UV spectra across the peak, confirming the presence of a single component [5].

Experimental Protocol Overview

The workflow for determining Cicletanine in plasma, particularly for enantiomer separation, generally follows these steps, which can be adapted for the deuterated form:

Plasma Sample Plasma Sample Liquid-Liquid Extraction\n(with Diethyl Ether) Liquid-Liquid Extraction (with Diethyl Ether) Plasma Sample->Liquid-Liquid Extraction\n(with Diethyl Ether) Reconstitution in Mobile Phase Reconstitution in Mobile Phase Liquid-Liquid Extraction\n(with Diethyl Ether)->Reconstitution in Mobile Phase Analysis Analysis Reconstitution in Mobile Phase->Analysis HPLC with\nFluorescence Detection HPLC with Fluorescence Detection Analysis->HPLC with\nFluorescence Detection HPCE with UV Detection HPCE with UV Detection Analysis->HPCE with UV Detection Data Collection & Analysis Data Collection & Analysis HPLC with\nFluorescence Detection->Data Collection & Analysis Enantiomer Separation\n(using γ-cyclodextrins) Enantiomer Separation (using γ-cyclodextrins) HPCE with UV Detection->Enantiomer Separation\n(using γ-cyclodextrins) HPCE with UV Detection->Data Collection & Analysis Enantiomer Separation\n(using γ-cyclodextrins)->Data Collection & Analysis

Key Considerations for Cicletanine-d4 Hydrochloride

When adapting these methods for the deuterated compound (this compound), keep in mind:

  • Molecular Differences: Cicletanine-d4 has a molecular formula of C₁₄H₉D₄Cl₂NO₂ and a molecular weight of 302.19 g/mol [6] [7]. Its primary purpose is to serve as an internal standard for mass spectrometry, not for therapeutic use [6].
  • Method Translation: The sample preparation and chromatographic separation conditions from the methods above may serve as a starting point. However, the detection method would likely need to transition to LC-MS/MS for optimal specificity and sensitivity when using the deuterated internal standard.
  • Full Validation Required: Any new or adapted method for this compound must undergo a complete validation process to establish its precision, accuracy, linearity, range, LOD, LOQ, and robustness for your intended application [5].

References

FAQ: Cicletanine-d4 HCl Stability and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the known degradation products of Cicletanine? While a specific profile for Cicletanine-d4 HCl is not available in the literature, the degradation pathways of the parent drug, Cicletanine, can be reliably inferred. Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and validate stability-indicating methods [1]. The primary stress conditions to investigate include hydrolysis (acid and base), oxidation, and thermal degradation [1].

Q2: What analytical methods are used for Cicletanine and its enantiomers? Researchers have successfully used several chromatographic and electrophoretic methods for Cicletanine. These methods can be adapted and validated for analyzing Cicletanine-d4 HCl and its potential degradants. The deuterium labeling is intended to provide an internal standard, but the core chemical behavior is expected to be similar.

The table below summarizes key methodologies from the literature:

Method Analyte Key Details Performance Reference
HPLC with Fluorescence Detection Cicletanine (racemic) Automated column switching; minimal sample prep (100 μL plasma). LOD: 0.05 μg/mL; Linear Range: 0.05-10 μg/mL; Extraction Efficiency: ~98%. [2]
Micellar Electrokinetic Capillary Electrophoresis (MEKC) S(+) and R(-) enantiomers Used γ-cyclodextrin in buffer for chiral separation; UV detection. LOD: 10 ng/mL for each enantiomer; Linear Range: 10-500 ng/mL. [3]

Q3: What is the stereospecific pharmacokinetics of Cicletanine? Studies reveal significant differences in how the body processes each enantiomer, which is critical for interpreting experimental data. After a single oral dose of the racemic drug:

  • The S(+)-enantiomer is the primary form observed in plasma [3].
  • The R(-)-enantiomer is largely undetectable in plasma but appears in higher concentrations in urine after hydrolysis, suggesting distinct metabolic and excretion pathways [3].
  • The enantiomers also exhibit different protein binding: 99.6% for the (-)-isomer and 87.5% for the (+)-isomer [4].

Troubleshooting Guide for Cicletanine-d4 HCl Experiments

Issue 1: Inadequate Degradation During Forced Degradation Studies

  • Challenge: Under-stressing the sample may not generate sufficient degradants; over-stressing may produce secondary degradants not relevant to normal stability [1].
  • Recommendation:
    • Follow a tiered approach. Begin with standard conditions (e.g., 0.1 M HCl/NaOH at 40-60°C for hydrolysis; 3% H₂O₂ at 25°C for oxidation) and sample at multiple time points (e.g., 24, 72, 120 hours) [1].
    • Aim for 5-20% degradation to generate a relevant profile for analytical validation [1].
    • If no degradation occurs, gradually increase stressor concentration or temperature.

Issue 2: Poor Resolution of Enantiomers or Degradants

  • Challenge: Failure to separate S(+) and R(-) enantiomers or their respective degradation products.
  • Recommendation:
    • For chiral separation, leverage the published MEKC method using γ-cyclodextrin as a chiral selector [3].
    • For general degradant separation, develop a stability-indicating HPLC method. The column-switching HPLC technique can improve analysis efficiency and reduce sample preparation [2].

Issue 3: Low Recovery or Sensitivity in Plasma Analysis

  • Challenge: Failing to achieve the low detection limits required for pharmacokinetic studies.
  • Recommendation:
    • The MEKC method has a demonstrated limit of detection of 10 ng/mL for each enantiomer in plasma [3].
    • The HPLC method with column switching uses only 100 μL of plasma and achieves a LOD of 0.05 μg/mL (50 ng/mL) [2].
    • For the deuterated analog, use a simple liquid-liquid extraction with diethyl ether, as shown to be effective for the parent compound [3].

Experimental Protocols

Here are detailed workflows for key experiments based on the literature, which can be directly applied or adapted for Cicletanine-d4 HCl.

Protocol 1: Forced Degradation Study

This protocol follows ICH guidelines and best practices for generating relevant degradation products [1].

Start Start: Prepare Cicletanine-d4 HCl Solution Hydrolysis Hydrolysis Stress Start->Hydrolysis Oxidation Oxidation Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Sample Sample at Time Points Hydrolysis->Sample 0.1 M HCl/NaOH 40°C / 60°C Oxidation->Sample 3% H₂O₂ 25°C Thermal->Sample 60°C / 75% RH 80°C / 75% RH Analyze HPLC/HPCE Analysis Sample->Analyze Profile Generate Degradation Profile Analyze->Profile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of Cicletanine-d4 HCl in appropriate solvents (e.g., water for hydrolysis, methanol for thermal control) [1].
  • Stress Conditions:
    • Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH. Maintain at 40°C and 60°C. Sample at 1, 3, and 5 days [1].
    • Oxidation: Treat with 3% hydrogen peroxide. Maintain at 25°C. Sample at 1, 3, and 5 days [1].
    • Thermal Degradation: Expose solid drug substance to 60°C/75% RH and 80°C/75% RH in a stability chamber. Sample at 1, 3, and 5 days [1].
  • Neutralization & Dilution: After each stress period, immediately neutralize (for acid/base) and dilute samples to stop the degradation reaction [1].
  • Analysis: Analyze all samples using HPLC or HPCE to separate and quantify the parent drug and its degradation products.
Protocol 2: Chiral Purity Analysis by Capillary Electrophoresis

This protocol is adapted from the method developed for determining Cicletanine enantiomers in plasma [3].

Plasma Plasma Sample (100 μL) Extract Liquid-Liquid Extraction with Diethyl Ether Plasma->Extract Recon Reconstitute in Run Buffer Extract->Recon Inject Inject into HPCE System Recon->Inject Separate Chiral Separation Inject->Separate Fused-Silica Capillary Run Buffer with γ-Cyclodextrin Detect UV Detection Separate->Detect Quantify Quantify Enantiomers Detect->Quantify

Procedure:

  • Sample Preparation: To 100 μL of plasma sample, add an internal standard if applicable.
  • Extraction: Perform a liquid-liquid extraction with diethyl ether.
  • HPCE Conditions:
    • Technique: Micellar Electrokinetic Capillary Chromatography (MEKC).
    • Capillary: Fused-silica.
    • Chiral Selector: Add γ-cyclodextrin to the run buffer.
    • Detection: UV detection.
  • Validation: The method should be validated for linearity (e.g., 10-500 ng/mL) and precision (CV < 10.4% at 25 ng/mL) for each enantiomer [3].

Key Considerations for Researchers

  • Start with the Parent Compound: The chemical stability and degradation pathways of Cicletanine-d4 HCl are expected to be nearly identical to those of the well-documented non-deuterated Cicletanine. Use the existing data as a primary guide.
  • Confirm Method Specificity: When developing your stability-indicating method, ensure it can adequately separate Cicletanine-d4 HCl from all its degradation products. This is a regulatory requirement [1].
  • Monitor Stereochemical Integrity: The deuterium atoms in Cicletanine-d4 are generally considered stable and non-labile. However, verifying that your analytical methods can resolve and quantify the individual deuterated enantiomers remains a best practice.

References

handling Cicletanine-d4 Hydrochloride in renal impairment studies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics of Cicletanine in Renal Impairment

The table below summarizes key pharmacokinetic changes of cicletanine based on clinical studies. Cicletanine-d4 Hydrochloride, being a stable isotope-labeled analog, is expected to behave similarly.

Renal Function (CrCL) Elimination Half-Life Renal Clearance Dosing Recommendation
Normal (>80 mL/min) ~7 hours [1] ~0.4 mL/min [1] No adjustment needed.
Mild/Moderate Impairment Minor alterations [2] Not significantly altered [1] Likely safe to use.
Severe Impairment (<30 mL/min) Significantly increased to ~31 hours [1] Significantly reduced [1] Use should be restricted [2].

Key Findings from Literature

  • Accumulation Risk: In patients with severe renal impairment (CrCL <30 mL/min) or on hemodialysis, cicletanine shows a significant increase in elimination half-life and evidence of tissue accumulation [2].
  • Diuretic Effect: While the drug's direct effect on electrolyte excretion remains, the maximum diuretic effect is reduced in patients with renal insufficiency [1].
  • Dosing Conclusion: Based on pharmacokinetic data, the use of cicletanine should be restricted in chronic uremic patients with a creatinine clearance below 30 mL/min/1.73 m² [2].

Troubleshooting Guide & FAQs for Renal Impairment Studies

Problem: Unexpected High Drug Exposure in Severe Renal Impairment Model
  • Cause: Reduced renal clearance in severe renal impairment (CrCL <30 mL/min) leads to drug accumulation [2] [1].
  • Solution:
    • Adjust Dosing: Implement a reduced dosing frequency or lower dose in severe impairment groups.
    • Extend Monitoring: Lengthen the pharmacokinetic sampling period to cover the prolonged half-life (e.g., >31 hours).
Problem: Variable Diuretic/Electrolyte Response in Renal Impairment
  • Cause: The intrinsic effect of the drug may be blunted as renal function declines [1].
  • Solution:
    • Normalize Data: Express electrolyte excretion data per unit of creatinine clearance or glomerular filtration rate (GFR).
    • Include Controls: Ensure the study includes control groups with matching degrees of renal impairment but without drug treatment.

Recommended Experimental Protocols

Protocol 1: Pharmacokinetic Study in Renal Impairment
  • Objective: To characterize the pharmacokinetics of this compound in subjects with varying degrees of renal function.
  • Methodology:
    • Subject Stratification: Group subjects based on creatinine clearance: Normal (>80 mL/min), Mild (50-80 mL/min), Moderate (30-49 mL/min), and Severe (<30 mL/min) [2] [1].
    • Dosing: Administer a single oral dose of this compound.
    • Sample Collection: Collect serial blood plasma samples over at least 5-7 days for severe group.
    • Bioanalysis: Use LC-MS/MS to quantify Cicletanine-d4 concentrations, leveraging the deuterium label for differentiation from endogenous compound.
    • Data Analysis: Calculate PK parameters (AUC, C~max~, t~max~, t~1/2~, CL) and correlate them with creatinine clearance.

This workflow can be visualized in the following diagram:

Start Start PK Study S1 Stratify Subjects by Renal Function Start->S1 S2 Administer Single Oral Dose S1->S2 S3 Collect Serial Plasma Samples S2->S3 S4 Quantify Drug (LC-MS/MS) S3->S4 S5 Calculate PK Parameters S4->S5 End Analyze Correlation with CrCL S5->End

Protocol 2: Assessment of Nephrotoxic Potential
  • Objective: To evaluate the potential for this compound to cause kidney injury.
  • Methodology:
    • Animal Model: Use a controlled rodent model of renal impairment alongside healthy controls.
    • Dosing: Administer the drug repeatedly at various doses.
    • Sample Collection: Collect urine at baseline and periodically during dosing.
    • Biomarker Analysis: Measure novel kidney injury biomarkers in urine [3] [4] [5]:
      • KIM-1: Highly specific for proximal tubule injury.
      • NGAL: Early marker for acute kidney injury.
      • Clusterin: Sensitive marker for tubular damage.
    • Terminal Analysis: Conduct histopathological examination of kidney tissue.

Key Biomarkers for Detecting Kidney Injury

For reliable detection of drug-induced kidney injury, especially in preclinical stages, the following urinary biomarkers are more sensitive and specific than traditional serum creatinine and BUN [3].

Biomarker Full Name Primary Utility / Significance
KIM-1 Kidney Injury Molecule-1 Highly specific biomarker for proximal tubular injury [3].
NGAL Neutrophil Gelatinase-Associated Lipocalin Early, rapid rise in response to acute kidney injury [3].
Clusterin Clusterin Sensitive marker for tubular damage and regeneration [3].
Cystatin C Cystatin C Functional marker; more reliable than creatinine for some toxicities [3].

Key Considerations for Your Research

  • Focus on Severe Impairment: The most critical pharmacokinetic changes and accumulation risks occur in subjects with severe renal impairment (CrCL <30 mL/min) [2] [1].
  • Incorporate Novel Biomarkers: Move beyond BUN and serum creatinine. Including KIM-1 or NGAL in your studies allows for earlier and more specific detection of kidney injury [3] [4].
  • Analytical Specificity: The deuterium label in Cicletanine-d4 allows you to distinguish it from the endogenous compound or potential metabolites using mass spectrometry, which is crucial for accurate PK analysis.

References

Direct Comparison: Cicletanine vs. Hydrochlorothiazide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences based on a 2012 randomized controlled trial that directly compared the single-dose effects of both drugs in prehypertensive and hypertensive patients [1] [2].

Feature Cicletanine Hydrochlorothiazide (HCTZ)
Drug Class Furopyridine; "Other low-ceiling diuretic" [3]. Thiazide-type diuretic [4].
Primary Mechanism Multiple: Vasorelaxation via eNOS activation, prostacyclin increase; inhibition of marinobufagenin and Protein Kinase C; diuresis at higher doses [3]. Single: Direct inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule [4].

| Natriuretic Effect (vs. placebo) | 50 mg: +21.7 mmol/day [p=0.005] 150 mg: +57.9 mmol/day [p≤0.001] [2] | 25 mg: +102.2 mmol/day [p≤0.001] [2] | | Kaliuretic Effect (vs. placebo) | 50 mg: +4.6 mmol/day [p=0.026] 150 mg: +5.5 mmol/day [p=0.011] [2] | 25 mg: +12.7 mmol/day [p≤0.001] [2] | | Key Clinical Finding | Produces significantly less potassium loss (kaliuresis) for a given natriuretic effect compared to HCTZ [2]. | Potent natriuresis but with a significantly higher risk of inducing hypokalemia [1] [4]. | | Hypertensive Doses | 50 mg and 100 mg daily (often sub-diuretic), 150 mg (diuretic) [3]. | 12.5 mg to 25 mg daily [4]. |

Experimental Data and Protocols

The core quantitative data comes from a randomized, double-blind, placebo-controlled, crossover study [1] [2].

  • Study Population: Male patients who were prehypertensive or had untreated stage 1 hypertension.
  • Intervention: Single doses of placebo, cicletanine (50 mg and 150 mg), and HCTZ (25 mg).
  • Primary Outcome Measurement: Cumulative urine was collected pre-dosing and over 24 hours post-dosing. The following electrolytes were measured in the urine:
    • Sodium (UNaV)
    • Potassium (UKV)
    • Magnesium
    • Calcium
    • Phosphate
    • Chloride
    • Urine pH [1]
  • Key Statistical Result: While all active treatments increased sodium and potassium excretion compared to placebo, both doses of cicletanine caused significantly less kaliuresis than HCTZ [2].

Mechanisms of Action

The antihypertensive mechanisms of these two drugs differ substantially, which explains their contrasting side effect profiles. The following diagram illustrates the key pathways.

G HCTZ Hydrochlorothiazide (HCTZ) NCC Na-Cl Cotransporter (NCC) HCTZ->NCC Inhibits Na_Reabsorption ↓ Sodium Reabsorption NCC->Na_Reabsorption Kaliuresis Kaliuresis (K+ Loss) Na_Reabsorption->Kaliuresis Induces Cicletanine Cicletanine eNOS eNOS Activation Cicletanine->eNOS PGI2 ↑ Prostacyclin (PGI₂) Cicletanine->PGI2 MBG Inhibit Marinobufagenin (MBG) Cicletanine->MBG PKC Inhibit Protein Kinase C (PKC) Cicletanine->PKC Vasorelaxation Vasorelaxation eNOS->Vasorelaxation PGI2->Vasorelaxation MBG->Vasorelaxation PKC->Vasorelaxation SubDiuretic Antihypertensive effect at sub-diuretic doses Vasorelaxation->SubDiuretic

The diagrams and data show that Cicletanine's multi-target mechanism, particularly its vasorelaxant properties, may offer a therapeutic advantage by uncoupling blood pressure control from significant potassium loss.

Research Implications and Applications

  • Cicletanine-d4 Hydrochloride: This is a deuterated form of cicletanine, likely used as an internal standard in mass spectrometry-based analytical methods for quantifying the drug in biological samples (e.g., plasma, urine) during pharmacokinetic studies [5]. Its use ensures higher accuracy and precision in measurements.
  • Therapeutic Profile: Cicletanine presents a favorable profile for conditions where potassium-sparing is critical. Research also suggests it is differentially effective in salt-sensitive hypertension, a state often linked to elevated levels of the endogenous Na+/K+-ATPase inhibitor, marinobufagenin, which cicletanine counteracts [3].
  • Safety Comparison: The significantly lower kaliuretic effect of cicletanine seen in the clinical study suggests an improved safety profile concerning hypokalemia compared to HCTZ [2]. HCTZ is also associated with other metabolic disturbances like hyperglycemia, hyperuricemia, and dyslipidemia [4], side effects that may be less pronounced with cicletanine, though direct comparative studies are needed.

References

Cicletanine-d4 HCl vs furosemide comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The following table summarizes the core characteristics of Cicletanine and Furosemide based on the search results.

Feature Cicletanine Furosemide
Drug Status Approved in France for hypertension; investigational for other conditions [1] [2]. FDA-approved; widely used clinically [3] [4].
Primary Indication Hypertension (often at sub-diuretic doses) [2]. Edema in CHF, liver cirrhosis, renal disease; hypertension [3] [4].
Mechanism of Action Multiple: Inhibits apical Na+-Cl-/HCO3- exchanger in distal tubule (via metabolite); stimulates NO synthesis & prostacyclin; inhibits PKC; K+ channel opener; Ca2+ channel blocker [5] [2]. Loop diuretic: Competitively inhibits Na+-K+-2Cl- cotransporter (NKCC2) in thick ascending limb of Henle [3] [4].
Molecular Target Distal tubular ion exchanger; eNOS; PKC; ion channels [5] [2]. Solute carrier family 12 member 1 (SLC12A1 / NKCC2) [4].
Diuretic Potency Considered a "low-ceiling" diuretic; diuretic effect is minimal at doses <150 mg/day [2]. Potent, high-ceiling loop diuretic [3].

| Key Pharmacokinetics| - Protein Binding: >99% (isomer-dependent) [2]

  • Elimination Half-life: ~5.7 hours [2] | - Bioavailability: ~51-64% (oral), variable [3] [4]
  • Protein Binding: 91-99% [3] [4]
  • Elimination Half-life: ~2 hours (prolonged in renal failure) [3] [4] | | Chemical Formula | C₁₄H₁₂ClNO₂ [1] [2] | C₁₂H₁₁ClN₂O₅S [4] | | Research Use of Deuterated Form| Cicletanine-d4 HCl: Novel labeled compound for research only ("For Research Use Only") [6]. | Information on deuterated forms not highlighted in the search results. |

Detailed Mechanisms and Experimental Data

For research purposes, understanding the nuanced mechanisms and the type of experimental data available for each drug is crucial.

Cicletanine: A Multi-Mechanism Agent

The pharmacological profile of Cicletanine is complex and extends beyond diuresis. Key experimental insights into its mechanism include:

  • Natriuretic Effect: Its salidiuretic (salt-excreting) activity is primarily attributed to its sulfoconjugated metabolite, which inhibits the apical Na+-dependent Cl-/HCO3- exchanger in the distal convoluted tubule [5]. One study noted its natriuretic effect was comparable to hydrochlorothiazide and furosemide within 7 hours [6].
  • Vasorelaxant Effects: The vasodilatory action is multi-factorial. Evidence suggests it involves:
    • Stimulation of vascular prostaglandin (including prostacyclin) synthesis [5] [2].
    • Stimulation of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production [2].
    • Inhibition of low Km cyclic GMP phosphodiesterases [5].
    • Blockade of Ca2+ channels, potentially mediated by a K+-channel opening effect [5].
  • Inhibition of Endogenous Cardiotonic Steroids: Research conducted at the US NIH demonstrated that Cicletanine can reverse vasoconstriction induced by marinobufagenin, an endogenous sodium pump ligand, via a protein kinase C (PKC)-dependent mechanism [2].

The diagram below illustrates the multi-target mechanism of action of Cicletanine, as described in the literature.

G cluster_kidney Kidney (Diuretic Effect) cluster_vessel Vascular System (Vasorelaxant Effect) Cicletanine Cicletanine Metabolite Sulfoconjugated Metabolite Cicletanine->Metabolite Forms Endothelium Vascular Endothelium Cicletanine->Endothelium SMC Vascular Smooth Muscle Cicletanine->SMC DistalTubule Distal Convoluted Tubule Exchanger Inhibits Na⁺-Cl⁻/HCO₃⁻ Anion Exchanger Metabolite->Exchanger eNOS Stimulates eNOS ↑ NO Endothelium->eNOS PGI2 Stimulates Prostacyclin (PGI₂) Synthesis Endothelium->PGI2 PKC Inhibits Protein Kinase C (PKC) SMC->PKC IonChannels Opens K⁺ Channels Blocks Ca²⁺ Channels SMC->IonChannels Relaxation Vasorelaxation eNOS->Relaxation PGI2->Relaxation PKC->Relaxation IonChannels->Relaxation

Furosemide: A Potent Loop Diuretic

Furosemide's mechanism is more targeted, and its pharmacokinetics and pharmacodynamics are well-characterized.

  • Primary Mechanism Experiments: The classic protocol to demonstrate Furosemide's action involves measuring the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This is typically assessed in vivo or in isolated perfused tubule preparations by quantifying the increased excretion of sodium (natriuresis), chloride (chloruresis), and water (diuresis) [3].
  • Pharmacokinetic Protocols: Key parameters with established experimental methods include:
    • Bioavailability: Compared to intravenous administration, oral Furosemide has a mean bioavailability of 51%, with slower and more variable absorption in edematous states like heart failure [3].
    • Breaking Phenomenon & Ceiling Effect: With chronic use, compensatory hypertrophy and hyperplasia in the distal nephron segments can cause a diminished diuretic response. This "breaking phenomenon" can be experimentally overcome by adding a thiazide diuretic (e.g., metolazone) which blocks sodium reabsorption at the distal site [3].
  • Novel Formulation Research: A recent Phase 1 study assessed a novel, concentrated subcutaneous (SC) formulation (80 mg/mL). The protocol involved randomizing healthy volunteers to receive either the SC injection or an IV bolus. The study demonstrated equivalent bioavailability and similar effects on total urine output and sodium/potassium excretion, providing a modern experimental model for evaluating alternative administrations [7].

Research Implications and Conclusion

For a researcher or scientist, the choice between studying these compounds depends heavily on the scientific question.

  • Cicletanine and its deuterated analog (Cicletanine-d4 HCl) present an opportunity to investigate a multi-mechanism cardiovascular drug. Its research applications are broad, spanning hypertension (particularly salt-sensitive models), vascular biology (NO and prostaglandin pathways), and the inhibition of endogenous cardiotonic steroids like marinobufagenin [2]. The deuterated form is used as an internal standard in mass spectrometry-based analytical methods for quantitative determination [6].
  • Furosemide represents the quintessential high-ceiling loop diuretic. Research focuses include optimizing diuretic resistance management, developing new formulations (like the recent subcutaneous injection [7]), and understanding its direct vascular effects. Its well-defined target makes it a model compound for renal pharmacology studies.
  • Furosemide is a potent, targeted loop diuretic with a primary role in managing fluid overload.
  • Cicletanine is a multi-mechanism agent with vasorelaxant and mild diuretic properties, offering a unique profile for cardiovascular research.

References

Quantitative Comparison of Cicletanine and Hydrochlorothiazide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a human study comparing the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects of cicletanine and hydrochlorothiazide (HCTZ), which are central to their potency and safety profiles [1].

Treatment Mean Change in Sodium Excretion (UNaV) Mean Change in Potassium Excretion (UKV)
Placebo Baseline Baseline
Cicletanine 50 mg +21.7 mmol/day +4.6 mmol/day
Cicletanine 150 mg +57.9 mmol/day +5.5 mmol/day
HCTZ 25 mg +102.2 mmol/day +12.7 mmol/day

Source: Data adapted from a randomized, double-blind, placebo-controlled crossover study in prehypertensive and stage 1 hypertensive men [1].

  • Potency and Efficacy: The data shows a clear dose-response relationship for cicletanine's natriuretic effect. While the 150 mg dose of cicletanine induces substantial natriuresis, the 25 mg dose of HCTZ produces a significantly greater effect. This suggests that on a milligram-per-milligram basis, HCTZ is a more potent natriuretic agent [1].
  • Safety Profile (Kaliuresis): A critical finding is the difference in potassium excretion. HCTZ caused a markedly higher increase in kaliuresis than either dose of cicletanine. This indicates that cicletanine has a more favorable safety profile concerning potassium loss, a common side effect of diuretic therapy [1].

Detailed Experimental Protocol

The comparative data in the table above was generated using a rigorous clinical trial methodology [1].

  • Study Design: A randomized, double-blind, placebo-controlled, three-period, four-treatment, balanced incomplete block, cross-over study.
  • Participants: Male, prehypertensive or treatment-naïve stage 1 hypertensive patients.
  • Intervention: Each participant received sequences of treatments including placebo, cicletanine (50 mg and 150 mg), and HCTZ (25 mg).
  • Data Collection: Cumulative urine samples were collected pre-dosing and over 24 hours post-dosing in each period. Electrolyte excretion (sodium, potassium, magnesium, calcium, phosphate, chloride) and urine pH were measured and compared among treatment groups.
  • Additional Analysis: The study also explored the impact of GRK4 gene polymorphisms on the diuretic-induced urinary electrolyte excretion.

Mechanism of Action and Broader Pharmacological Profile

Beyond its diuretic action, cicletanine has multiple mechanisms that contribute to its overall therapeutic effects, as illustrated below.

G cluster_renal Renal Effects (Diuretic/Natriuretic) cluster_vascular Vascular Effects (Vasorelaxant) cluster_cellular Cellular & Molecular Actions Cicletanine Cicletanine Renal Renal Cicletanine->Renal Vascular Vascular Cicletanine->Vascular Cellular Cellular Cicletanine->Cellular Inhibits apical Na+-Cl-/HCO3- exchanger Inhibits apical Na+-Cl-/HCO3- exchanger Renal->Inhibits apical Na+-Cl-/HCO3- exchanger Sulfoconjugated Metabolite Stimulates Prostacyclin (PGI2)\n& Nitric Oxide (NO) Synthesis Stimulates Prostacyclin (PGI2) & Nitric Oxide (NO) Synthesis Vascular->Stimulates Prostacyclin (PGI2)\n& Nitric Oxide (NO) Synthesis Inhibits low Km cGMP\nPhosphodiesterases Inhibits low Km cGMP Phosphodiesterases Vascular->Inhibits low Km cGMP\nPhosphodiesterases Blocks Ca2+ Channels\n(potentially via K+ channel opening) Blocks Ca2+ Channels (potentially via K+ channel opening) Vascular->Blocks Ca2+ Channels\n(potentially via K+ channel opening) Vasodilation Vasodilation Stimulates Prostacyclin (PGI2)\n& Nitric Oxide (NO) Synthesis->Vasodilation Leads to Increased cGMP Increased cGMP Inhibits low Km cGMP\nPhosphodiesterases->Increased cGMP Leads to Reduced Vasoconstriction Reduced Vasoconstriction Blocks Ca2+ Channels\n(potentially via K+ channel opening)->Reduced Vasoconstriction Leads to Inhibition of Myosin\nLight Chain Kinase Inhibition of Myosin Light Chain Kinase Cellular->Inhibition of Myosin\nLight Chain Kinase Inhibition of\nProtein Kinase C Inhibition of Protein Kinase C Cellular->Inhibition of\nProtein Kinase C Increased cGMP->Vasodilation

The diagram above shows cicletanine's multi-targeted action, which differs from classical diuretics and contributes to its renal protective effects. Evidence from animal models indicates that these mechanisms help protect against end-organ damage. In Dahl salt-sensitive rats, cicletanine reduced blood pressure, decreased heart weight and vascular wall thickness, and provided significant protection to the kidneys by reducing proteinuria and improving glomerulosclerosis [2]. These benefits were more pronounced than with trichloromethiazide, despite a similar reduction in blood pressure.

Role of Cicletanine-d4 Hydrochloride

It is important to distinguish the parent drug from the deuterated form mentioned in your query.

  • This compound is a stable isotope-labeled analog of cicletanine (deuterium atoms at four positions) [3] [4].
  • Its primary application is in mass spectrometry-based bioanalysis, where it serves as an internal standard for the precise quantitative measurement of cicletanine concentrations in biological samples like plasma or urine [3].
  • The deuterium labeling does not alter the drug's chemical or biological potency but allows for accurate distinction from the non-labeled drug in analytical instruments. Therefore, its "potency" is not assessed in the therapeutic context but rather relates to its utility in analytical chemistry.

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates:

  • Cicletanine is an effective antihypertensive with a dual mechanism of action (diuretic and vasorelaxant).
  • Its potency for sodium excretion is lower than HCTZ on a mg-per-mg basis, but it offers a superior kaliuretic safety profile [1].
  • Its additional renoprotective and cardioprotective effects, potentially linked to prostacyclin stimulation, make it a compelling candidate for further investigation [2] [5].

References

Cicletanine-d4 HCl vs non-deuterated cicletanine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Functional Comparison

The table below summarizes the core differences between the two compounds.

Feature Cicletanine-d4 Hydrochloride Non-deuterated Cicletanine (Hydrochloride)
Chemical Nature Deuterium-labeled analog (stable isotope) [1] Original, non-labeled small molecule [2]
Primary Research Application Internal standard for quantitative analysis (LC-MS, GC-MS, NMR); metabolic tracer [1] Investigation of pharmacological mechanisms and therapeutic potential [3] [2] [4]

| Biological Activity & Mechanism | Assumed to be identical to non-deuterated form, but used for tracking, not eliciting effects [1] | • Vasorelaxation [2] • Natriuresis/Diuresis [2] [5] • Inhibition of cGMP PDE [3] [2] • Stimulation of eNOS phosphorylation & NO production [4] | | Key Experimental Findings | Used as a measurement tool, not an active intervension [1] | • Reduces vascular reactivity to Angiotensin II in rats [3] • Lowers blood pressure in hypertensive patients [6] • Reduces portal pressure in animal models of liver injury [4] | | Available Data Types | Purity, molecular weight, price from chemical suppliers [7] [8] [1] | Preclinical pharmacological data, clinical trial results, mechanistic studies [3] [6] [2] |

Experimental Insights into Non-deuterated Cicletanine

For your research, the pharmacological mechanisms of non-deuterated cicletanine are key. The diagram below synthesizes its primary mechanisms of action as reported in the literature.

Key experimental findings supporting these mechanisms include:

  • Reduction of Vascular Reactivity: In pithed rats, oral pretreatment with (-)-cicletanine significantly reduced the pressor response to Angiotensin II. The dose of AII required to increase blood pressure by 50 mm Hg was twice as high in treated animals compared to controls. This effect was stereospecific to the (-)-enantiomer [3].
  • Stimulation of NO Production: In studies on rat sinusoidal endothelial cells, cicletanine induced eNOS phosphorylation at Ser1177, leading to increased NO synthesis. The mechanism was shown to involve the Akt and MAP kinase/Erk signaling pathways. This effect was preserved in injured cells, and the resulting NO production led to a measurable reduction in portal pressure in a mouse model of portal hypertension [4].
  • Clinical Antihypertensive Efficacy: A large French multicenter trial demonstrated that cicletanine monotherapy (mean daily dose of 66 mg) for three months normalized blood pressure in 63% of the 1,238 hypertensive patients. The drug was well-tolerated, with no severe adverse events reported [6].

Research Application Guide

To clarify the distinct roles these compounds play in the research pipeline, the following workflow contrasts their typical applications.

G cluster_pharmacology Non-deuterated Cicletanine cluster_analytical Cicletanine-d4 HCl Start Research Objective P1 Mechanism of Action Studies Start->P1 A1 Bioanalytical Assays Start->A1 P2 In Vitro/In Vivo Efficacy P1->P2 P3 Preclinical Profiling P2->P3 A2 Pharmacokinetic (PK) Studies A1->A2 A3 Metabolite Identification A2->A3

Key Selection Guide

  • Choose Cicletanine-d4 HCl if: Your work involves the quantitative analysis of cicletanine. Its primary role is to serve as an internal standard in mass spectrometry-based assays (LC-MS, GC-MS) to ensure accurate measurement of the parent drug in complex biological samples like plasma, serum, or tissue homogenates [1].
  • Choose Non-deuterated Cicletanine if: Your research aims to elucidate pharmacological mechanisms, test therapeutic efficacy in cellular or animal models of hypertension, or understand its complex effects on vascular tone and ion transport [3] [2] [4].

References

Cicletanine-d4 Hydrochloride bioanalytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Established Bioanalytical Methods for Cicletanine

The table below summarizes two validated methods for determining cicletanine in human plasma [1] [2].

Method Parameter HPLC with Fluorescence Detection [1] High-Performance Capillary Electrophoresis (HPCE) [2]
Analyte Cicletanine (non-labeled) Cicletanine S(+) and R(-) enantiomers
Detection Method Fluorescence Ultraviolet (UV)
Sample Volume Reduced (exact volume not specified) Not Specified
Linearity Range 0.05 - 10 µg/mL 10 - 500 ng/mL (for each enantiomer)
Lower Limit of Quantification (LLOQ) 0.05 µg/mL 10 ng/mL for each enantiomer
Extraction Efficiency ~98% Not Specified
Precision (Coefficient of Variation) 0.9% to 6.3% 10.4% (S+) and 9.6% (R-) at 25 ng/mL; 4.2% (S+) and 4.6% (R-) at 500 ng/mL
Accuracy Range -8.5% to 5.3% Not Specified
Key Applications Toxicology studies (rat, dog); Phase I/II clinical trials (human) Time-course concentration study of enantiomers in human plasma

Detailed Experimental Protocols

For a comprehensive validation of a new method for Cicletanine-d4 Hydrochloride, the following parameters and procedures, drawn from general bioanalytical guidelines and the established cicletanine methods, should be considered [3].

Method Development and Validation Workflow

The process for bioanalytical method development and validation follows a structured pathway, as illustrated below:

G Start Start: Method Development Dev1 Reference Standard Preparation Start->Dev1 Dev2 Establish Assay Procedure Dev1->Dev2 Dev3 Selectivity/Specificity Test Dev2->Dev3 Dev4 Linearity & LLOQ Determination Dev3->Dev4 Dev5 Precision & Accuracy Assessment Dev4->Dev5 Dev6 Stability Evaluation Dev5->Dev6 Val Full Method Validation Dev6->Val Routine Routine Sample Analysis Val->Routine

Sample Preparation and Extraction
  • HPLC Method: The sample preparation involved an automated extraction process with high efficiency (~98%) for both cicletanine and its internal standard [1]. For a new method, a stable isotope-labeled internal standard like Cicletanine-d4 itself is ideal.
  • HPCE Method: This procedure used liquid-liquid extraction with diethyl ether to isolate the drug from the plasma matrix [2].
Key Validation Parameters & Protocols

When validating a method for this compound, you must demonstrate that the procedure is suitable for its intended use. The core parameters to evaluate are summarized below, along with typical experimental approaches [3]:

G Val Core Validation Parameters P1 Selectivity/Specificity Val->P1 P2 Linearity & Range Val->P2 P3 Precision Val->P3 P4 Accuracy Val->P4 P5 Stability Val->P5 Sub1 Analyte response in blank matrix vs spiked matrix P1->Sub1 Sub2 Calibration curves across intended range (e.g., 5 conc.) P2->Sub2 Sub3 Within-run & Between-run (repeatability) CV% typically <15% (20% at LLOQ) P3->Sub3 Sub4 % Deviation from nominal value Typically within ±15% (±20% at LLOQ) P4->Sub4 Sub5 Bench-top, auto-sampler, freeze-thaw, and long-term storage P5->Sub5

Application in Research and Development

This compound is a deuterated stable isotope (Molecular Formula: C₁₄H₉D₄Cl₂NO₂) used as an internal standard in quantitative bioanalysis via mass spectrometry [4] [5]. Using a deuterated internal standard corrects for analyte loss during sample preparation and variations in instrument response.

Available research indicates that cicletanine is rapidly absorbed and has a half-life of 6-8 hours [6]. A key clinical study showed that at 150 mg, cicletanine provided significant natriuresis with less potassium loss (kaliuresis) than hydrochlorothiazide 25 mg, suggesting a potentially improved safety profile [7].

Practical Guidance for Method Establishment

Since a direct method is unavailable, you can develop one by adapting existing protocols:

  • Use a Deuterated Internal Standard: this compound is marketed for research and can be used as its own internal standard [4] [5].
  • Adapt an Existing Protocol: Modify the documented HPLC method [1], replacing fluorescence detection with LC-MS/MS for higher sensitivity and specificity required for deuterated compound analysis.
  • Follow Validation Guidelines: Adhere to the parameters and acceptance criteria outlined in regulatory guidance [3] to ensure data reliability.

References

Comparative Pharmacokinetics of Cicletanine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters of Cicletanine as established in clinical studies.

Parameter Findings in Healthy Subjects / Hypertensives Impact of Hepatic Insufficiency Impact of Renal Insufficiency
Absorption Rapidly absorbed; Time to max concentration (T~max~) ~0.65 hours [1]. Information is limited [1]. Not significantly altered in mild insufficiency [2] [1].
Volume of Distribution ~37 liters [1]. Information is limited [1]. Information is limited.
Protein Binding High (~90%) [1]. Information is limited [1]. Information is limited.

| Elimination Half-life | 6 to 8 hours [1]. | Moderately increased (Mean Retention Time ~6 hours); more pronounced in cirrhosis with ascites [1]. | Mild: Unchanged [2]. Severe: Significantly increased to ~31 hours [2] [1]. | | Clearance & Excretion | Mixed renal and hepatic pathways; renal clearance is low (0.4 ml/min) [2] [1]. | Likely reduced, particularly in severe cirrhosis [1]. | Mild: Unchanged [2]. Severe: Renal clearance and cumulative urinary excretion are reduced [2] [1]. |

Detailed Experimental Protocols and Data

To support the data in the table, here are the methodologies and findings from key studies.

Pharmacokinetics in Renal Impairment [2]
  • Objective: To investigate the influence of renal function on the pharmacokinetics and pharmacodynamics of a single oral dose of Cicletanine.
  • Protocol:
    • Design: Single oral dose (300 mg) study.
    • Subjects: Patients were grouped into normal renal function (n=6), mild renal insufficiency (n=9), and severe renal insufficiency (n=10).
    • Measurements: Plasma concentrations of Cicletanine were measured over time. Urinary excretion of water, sodium, and potassium was also monitored.
    • Analysis: Pharmacokinetic parameters (half-life, clearance, area under the curve) were calculated from plasma data.
  • Key Findings: Severe renal impairment significantly prolonged the elimination half-life and reduced the renal clearance of Cicletanine. However, the diuretic and natriuretic effects, while blunted in maximum effect, followed a similar concentration-effect relationship across groups.
Clinical Pharmacokinetics Overview [1]
  • Objective: To review the pharmacokinetic profile of Cicletanine hydrochloride across different patient populations.
  • Protocol:
    • Data Synthesis: This paper summarized findings from multiple pharmacokinetic studies.
    • Subjects: Included healthy volunteers, young hypertensive patients, and patients with hepatic or renal failure.
    • Analysis: Standard pharmacokinetic parameters were pooled and compared across the different groups.
  • Key Findings: This review confirmed the consistent pharmacokinetic profile in healthy and hypertensive subjects and highlighted that the drug's kinetics are significantly altered only in cases of severe organ failure (cirrhosis with ascites or severe renal impairment).

Pharmacodynamic & Clinical Comparison

Beyond pure pharmacokinetics, Cicletanine's clinical profile has been compared to other antihypertensives, particularly thiazide diuretics.

Cicletanine vs. Hydrochlorothiazide (HCTZ) [3]
  • Objective: To compare the single-dose effects on electrolyte excretion.
  • Protocol:
    • Design: Randomized, double-blind, placebo-controlled, crossover study.
    • Treatments: Placebo, Cicletanine 50 mg, Cicletanine 150 mg, and HCTZ 25 mg.
    • Measurements: 24-hour urinary excretion of sodium (UNaV) and potassium (UKV).
  • Key Findings:
    • Natriuresis: All active treatments increased sodium excretion. HCTZ 25 mg had the strongest effect (102.2 mmol/day), followed by Cicletanine 150 mg (57.9 mmol/day) and 50 mg (21.7 mmol/day).
    • Kaliuresis: HCTZ caused a significantly greater increase in potassium loss (12.7 mmol/day) than either dose of Cicletanine (4.6 and 5.5 mmol/day), suggesting a more favorable potassium-sparing profile for Cicletanine.
Cicletanine vs. Bendrofluazide [4]
  • Objective: To compare the acute effects on urinary electrolytes and plasma potassium.
  • Protocol:
    • Design: Acute study in 6 patients with essential hypertension.
    • Treatments: Single doses of Cicletanine (50 mg, 100 mg), bendrofluazide (5 mg), and placebo.
    • Measurements: Urinary sodium, potassium, volume, and plasma potassium over 24 hours.
  • Key Findings: Bendrofluazide 5 mg produced a more pronounced natriuresis and kaliuresis than Cicletanine 100 mg. Notably, plasma potassium was significantly reduced 24 hours after bendrofluazide but not after either dose of Cicletanine.

Cicletanine Pharmacokinetic Pathway

The diagram below synthesizes the journey of Cicletanine in the human body based on the available data.

G A Oral Administration B Rapid Absorption Tₘₐₓ ≈ 0.65 h A->B C Systemic Circulation High Protein Binding (90%) B->C D Wide Distribution Vd ≈ 37 L C->D E Mixed Elimination D->E F Renal Excretion Low clearance (0.4 ml/min) <1% of dose excreted unchanged E->F G Hepatic Metabolism Pathways not fully detailed E->G H Elimination Half-life 6-8 h (Normal) F->H G->H I Altered Kinetics in Severe Renal or Hepatic Failure H->I

References

Cicletanine-d4 HCl metabolite profiling comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Cicletanine (Parent Compound)

While data on the deuterated form is missing, the search results provide a solid foundation for understanding Cicletanine's pharmacokinetics and mechanisms, which is essential context for any metabolite profiling study.

The table below summarizes key pharmacokinetic parameters of Cicletanine from clinical studies:

Parameter Findings Citation
Absorption Rapidly absorbed; time to max concentration (T~max~) ~0.65 hours [1]
Protein Binding High (approximately 90%) [1]
Volume of Distribution ~37 L [1]
Elimination Half-life 6 to 8 hours [1]
Elimination Pathways Mixed: renal and hepatic [1]
Key Metabolite A sulfoconjugated metabolite is identified as responsible for the salidiuretic (salt-wasting) activity. [2]

Proposed Mechanisms and Metabolic Pathways

The pharmacological actions of Cicletanine are complex and involve several mechanisms, which your profiling guide could explore in the context of deuterium substitution.

G cluster_primary Primary Metabolic & Pharmacological Pathways cluster_secondary Proposed Vasorelaxant Mechanisms Cicletanine Cicletanine Sulfoconjugation Sulfoconjugation Cicletanine->Sulfoconjugation VasorelaxantEffects Vasorelaxant Effects Cicletanine->VasorelaxantEffects NatriureticEffect Natriuretic Effect (Inhibits distal tubule Na+-Cl-/HCO3- exchanger) Sulfoconjugation->NatriureticEffect Active Metabolite PGISynthesis Stimulation of Prostacyclin (PGI2) Synthesis VasorelaxantEffects->PGISynthesis cGMPPathway Inhibition of cGMP-phosphodiesterases VasorelaxantEffects->cGMPPathway IonChannels K+ Channel Opening & Ca2+ Channel Blockade VasorelaxantEffects->IonChannels EnzymeInhibition Inhibition of Myosin Light Chain Kinase & Protein Kinase C VasorelaxantEffects->EnzymeInhibition

Information Gaps and Research Directions

Your metabolite profiling guide for Cicletanine-d4 HCl can address clear gaps in the current scientific literature:

  • No Direct Data on Cicletanine-d4 HCl: The search results confirm that Cicletanine-d4 HCl is a deuterium-labeled compound used as a tracer or internal standard for quantitative analysis [3]. However, no specific studies comparing its metabolite profile, stability, or enzymatic processing against the non-deuterated compound were found.
  • Opportunity for Original Research: A critical comparison guide could investigate if deuterium substitution in Cicletanine alters its metabolic fate—a phenomenon known as the Deuterium Isotope Effect. Your guide could design experiments to test if the incorporation of deuterium leads to:
    • Changes in the rate of formation for the key sulfoconjugated metabolite [2].
    • Differences in overall pharmacokinetic parameters, such as half-life or volume of distribution [1].
    • The appearance of novel metabolic pathways not observed with the parent drug.

Suggested Experimental Protocol for Metabolite Profiling

To build your comparison guide, you could propose and detail the following experimental workflow, which is considered standard for comprehensive metabolite profiling.

G cluster_main Proposed Metabolite Profiling Workflow cluster_incubation In Vitro System Details cluster_analysis Analysis & Comparison Step1 1. In Vitro Incubation Step2 2. Sample Collection & Protein Precipitation Step1->Step2 Step3 3. LC-MS/MS Analysis Step2->Step3 Step4 4. Data Processing & Metabolite Identification Step3->Step4 DataOutput Key Data Outputs Step4->DataOutput LiverEnzymes Liver Microsomes / Hepatocytes (from different species) TestArticles Test Articles: • Cicletanine • Cicletanine-d4 HCl TimePoints Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Comparison Comparative Analysis: • Metabolic Stability • Metabolite Profile • Reaction Phenotyping DataOutput->Comparison

Detailed Protocol Steps:

  • In Vitro Incubation:

    • Prepare pooled liver microsomes or suspended hepatocytes from relevant pre-clinical species (e.g., rat, dog) and humans.
    • Spike in Cicletanine and Cicletanine-d4 HCl at a predetermined concentration (e.g., 1-10 µM).
    • Incivate at 37°C and collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor metabolite formation over time [1].
  • Sample Preparation:

    • Terminate reactions by adding an organic solvent like cold acetonitrile.
    • Centrifuge to precipitate proteins and collect the supernatant for analysis.
  • LC-MS/MS Analysis:

    • Analyze samples using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC).
    • Use the non-deuterated compound to predict potential metabolic soft spots and generate a list of expected metabolites for both compounds.
    • Compare the extracted ion chromatograms (XICs) of Cicletanine and Cicletanine-d4 HCl to identify and quantify all metabolites.
  • Data Processing and Comparison:

    • Use software to identify metabolites based on mass shifts and fragmentation patterns.
    • Create a table comparing the relative abundance of each metabolite for Cicletanine and Cicletanine-d4 HCl at each time point.
    • Calculate and compare metabolic half-lives to assess if deuteriation impacts metabolic stability.

References

Cicletanine-d4 Hydrochloride cross-reactivity testing

Author: Smolecule Technical Support Team. Date: February 2026

Cicletanine's Multimodal Mechanism of Action

Cicletanine's antihypertensive action does not rely on a single pathway, which contributes to its unique profile. The table below summarizes its key mechanisms:

Mechanism of Action Biological Effect Experimental Evidence
Vasodilation [1] [2] Stimulates endothelial release of Prostacyclin (PGI₂) and Nitric Oxide (NO), potent vasodilators. Also inhibits Phosphodiesterase (PDE), increasing cGMP/cAMP [2]. Increased urinary PGI₂ in Dahl-S rats; PDE inhibition shown in pharmacological studies [3] [2].
Direct Vascular & Sympathoinhibition [4] Reduces noradrenaline (NA) release from peripheral sympathetic nerves. In vitro study on perfused mesenteric arteries from SHR showed reduced NA overflow during nerve stimulation [4].
Mild Diuresis [5] Promotes sodium (natriuresis) and water excretion, but with less potassium loss (kaliuresis) than HCTZ. Human RCT: 150 mg cicletanine increased UNaV by 57.9 mmol/day, vs 102.2 mmol/day for HCTZ 25 mg, but with significantly less potassium loss [5].
Antioxidant Activity [2] Scavenges free radicals and enhances endogenous antioxidant enzymes. Cited in general pharmacology reviews; contributes to vascular protection [2].
Renal & Vascular Protection [3] Protects against end-organ damage independent of blood pressure lowering. In Dahl-S rats: reduced proteinuria, improved GFR, and ameliorated glomerulosclerosis, outperforming trichloromethiazide [3].

The following diagram synthesizes these mechanisms into a cohesive visual pathway of cicletanine's action:

G cluster_primary Primary Antihypertensive Mechanisms cluster_organ_protection Organ-Protective Effects Cicletanine Cicletanine Vasodilation Vasodilation Cicletanine->Vasodilation  Stimulates PGI₂/NO    Inhibits PDE   Sympathoinhibition Sympathoinhibition Cicletanine->Sympathoinhibition  Inhibits NA Release   Diuresis Diuresis Cicletanine->Diuresis  Promotes Natriuresis   RenalProtection RenalProtection Cicletanine->RenalProtection  Reduces Proteinuria    Improves GFR   VascularProtection VascularProtection Cicletanine->VascularProtection  Antioxidant Effects    Reduces Hypertrophy   BP_Reduction Reduced Blood Pressure Vasodilation->BP_Reduction Sympathoinhibition->BP_Reduction Diuresis->BP_Reduction

Efficacy and Safety Comparison with Other Agents

The tables below summarize experimental data comparing cicletanine's effectiveness and safety against other common antihypertensive drugs.

Table 1: Blood Pressure Efficacy and Response Rates

Drug / Agent Model / Population Key Efficacy Findings Experimental Context
Cicletanine (50 mg/day) Humans with essential hypertension on beta-blockers [6] 51.2% patients achieved normal BP after 90 days. 90-day double-blind, randomized clinical trial (n=41).
Cicletanine (100 mg/day) Humans with essential hypertension on beta-blockers [6] 74.4% patients achieved normal BP after 90 days. 90-day double-blind, randomized clinical trial (n=39).
Cicletanine (1 mg/kg) Young stroke-prone SHR rats [7] Prevented onset of hypertension (minimal effective dose). Comparative study in SHR-SP models with high-salt diet.
Captopril (1 mg/kg) Young stroke-prone SHR rats [7] Prevented onset of hypertension (minimal effective dose). Comparative study in SHR-SP models with high-salt diet.
Indapamide (3 mg/kg) Young stroke-prone SHR rats [7] Prevented onset of hypertension (minimal effective dose). Comparative study in SHR-SP models with high-salt diet.

Table 2: Safety and Metabolic Profile (Electrolyte Effects)

Treatment 24-h Urinary Sodium (UNaV) 24-h Urinary Potassium (UKV) Key Safety Finding
Placebo Baseline Baseline Reference
Cicletanine 50 mg +21.7 mmol/day [5] +4.6 mmol/day [5] Significant natriuresis with mild kaliuresis.
Cicletanine 150 mg +57.9 mmol/day [5] +5.5 mmol/day [5] Potent natriuresis, kaliuresis similar to 50 mg dose.
HCTZ 25 mg +102.2 mmol/day [5] +12.7 mmol/day [5] >2x more potassium loss than cicletanine.

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are summaries of key experimental designs.

1. Protocol: Clinical Trial on Efficacy and Tolerance

  • Objective: Evaluate the effectiveness and safety of cicletanine as an add-on therapy in patients with moderate essential hypertension poorly controlled by beta-blockers [6].
  • Design: 90-day, double-blind, randomized, placebo-controlled trial.
  • Population: 120 patients.
  • Procedure:
    • Pre-inclusion (30 days): All patients received a placebo capsule + stable dose of their beta-blocker.
    • Active Phase (90 days): Patients randomized into three groups:
      • Group 1: Placebo (n=40)
      • Group 2: Cicletanine 50 mg/day (n=41)
      • Group 3: Cicletanine 100 mg/day (n=39)
    • Measurements: Supine systolic and diastolic blood pressure were monitored. Effectiveness was assessed by the percentage of patients achieving normalized BP values.

2. Protocol: Natriuretic and Kaliuretic Effects (Human)

  • Objective: Compare the single-dose effects of cicletanine and hydrochlorothiazide (HCTZ) on urinary electrolyte excretion [5].
  • Design: Randomized, double-blind, placebo-controlled, crossover study.
  • Population: Male, prehypertensive and treatment-naïve stage 1 hypertensive patients.
  • Interventions: Single doses of placebo, cicletanine 50 mg, cicletanine 150 mg, and HCTZ 25 mg.
  • Procedure:
    • Patients were assigned to specific treatment sequences in a balanced incomplete block design.
    • Each study period was separated by a washout period.
    • Urine Collection: Cumulative urine samples were collected pre-dosing and over 24 hours post-dosing.
    • Analysis: Urine electrolytes (sodium, potassium, chloride, magnesium, calcium, phosphate) and pH were measured. The impact of GRK4 gene polymorphisms was also explored.

3. Protocol: Renal Protection in Animal Models

  • Objective: Investigate the antihypertensive and renal protective effects of cicletanine in salt-sensitive hypertension [3].
  • Model: Dahl salt-sensitive (Dahl-S) rats.
  • Intervention:
    • Experimental Group: Cicletanine (39 mg/kg/day) for 6 weeks.
    • Control Group: Trichloromethiazide (a thiazide diuretic, dose-adjusted to lower BP to a similar extent).
  • Diet: All rats fed a high-salt (4% NaCl) diet.
  • Measurements:
    • Physiological: Systolic blood pressure, heart weight, vascular wall thickness.
    • Renal Function: Proteinuria, urinary excretion of N-acetyl-β-D-glucosaminidase (NAG, a marker of tubular damage), glomerular filtration rate (GFR).
    • Biochemical: Urinary prostacyclin (PGI₂) excretion.
    • Morphological: Glomerulosclerosis, renal tubular damage, and intrarenal arterial injury.

Key Insights for Researchers

  • Mechanistic Uniqueness: Cicletanine's value lies in its multimodal action, combining vasodilation, mild diuresis, and end-organ protection. This contrasts with pure diuretics like HCTZ, which primarily promote fluid loss [3] [1] [5].
  • Favorable Safety Profile: A critical finding is that cicletanine induces significantly less potassium wasting (kaliuresis) than HCTZ at doses producing comparable natriuresis, suggesting a potentially better long-term safety profile concerning electrolyte imbalance [5].
  • Context-Dependent Efficacy: Cicletanine's antihypertensive effect is notably exaggerated in salt-sensitive models of hypertension [3] [8]. This suggests it could be particularly effective in patient populations with high salt intake or salt-sensitivity.

References

Cicletanine-d4 vs losartan angiotensin II inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

The following table summarizes and compares the core mechanisms by which Cicletanine and Losartan affect the Angiotensin II pathway.

Feature Losartan Cicletanine
Primary Target Angiotensin II Type 1 (AT1) Receptor [1] [2] Multiple, including calcium/calmodulin cGMP PDE and calcium channels [3] [4]
Mechanism Type Competitive Antagonism (Reversible) [1] [2] Non-competitive Inhibition / Functional Antagonism [3]
Effect on Signaling Directly blocks Angiotensin II binding to AT1 receptor, preventing its vasoconstrictor and aldosterone-releasing effects [2]. Reduces vascular reactivity to Angiotensin II downstream of the receptor, potentially by affecting calcium mobilization and enhancing cGMP [3].
Key Differentiator Highly selective for the Renin-Angiotensin-Aldosterone System (RAAS). A multi-mechanism vasodilator; its Angiotensin II inhibition is one of several effects [5] [4].

The diagram below illustrates these distinct pathways for each drug.

G cluster_RAAS RAAS Pathway AGT Angiotensinogen AngI Angiotensin I (Ang I) AGT->AngI Renin AngII Angiotensin II (Ang II) AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction   Hypertension AT1R->Vasoconstriction cGMP cGMP Relaxation Vasorelaxation cGMP->Relaxation Losartan Losartan Losartan->AT1R Blocks Cicletanine (-)-Cicletanine Cicletanine->Vasoconstriction Reduces Ca²⁺ Influx Cicletanine->cGMP Inhibits PDE   Increases levels

Comparison of Experimental Data

The table below summarizes key quantitative findings from animal studies that directly or indirectly compare the effects of both compounds on the Angiotensin II pathway.

Parameter Losartan Cicletanine
In Vivo Model Pithed Rat [3] Pithed Rat [3]
Experimental Effect Inhibition of Angiotensin II-induced pressor response [3]. Reduction of vascular reactivity to Angiotensin II [3].
Quantified Effect Displacement of Angiotensin II dose-response curve (reference standard) [3]. ED50 for Angiotensin II-induced BP increase (50 mm Hg) was 0.48 ± 0.012 μg/kg vs. 0.025 ± 0.012 μg/kg in controls [3].
Comparative Potency 100% (defined as reference) [3]. Cicletanine pretreatment achieved 47.2% of the displacement effect of Losartan (40 μg/kg i.v.) [3].
In Vitro Model Not Applicable (Direct receptor binder). Isolated Rat Aorta [3].
In Vitro Effect Not Applicable. Reduced Angiotensin II-induced contraction in a non-competitive manner [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited above.

Pithed Rat Model for Vascular Reactivity

This model is used to study the direct effects of drugs on blood pressure without the interference of central nervous system regulation.

  • Animal Model: Male Sprague-Dawley rats (250-270 g) [3].
  • Surgical Preparation: Rats were briefly anesthetized with diethyl ether, followed by tracheal cannulation. The spinal cord was then destroyed ("pithed") by inserting a steel rod through the orbit. The carotid artery was cannulated for continuous blood pressure (BP) measurement [3].
  • Stabilization: A 30-minute stabilization period was allowed after surgery for BP to reach a steady state [3].
  • Drug Administration:
    • Cicletanine Pretreatment: Administered orally (50 mg/kg) three times at 24, 16, and 2 hours before the experiment [3].
    • Losartan Standard: Administered intravenously (40 μg/kg) 5 minutes before determining the Angiotensin II dose-response curve [3].
  • Agonist Challenge: Cumulative dose-response curves to Angiotensin II were constructed. Each successive dose was administered as soon as the peak response to the previous dose was observed [3].
  • Data Analysis: The dose of Angiotensin II required to increase BP by 50 mm Hg (ED50) was calculated and compared between treatment groups [3].
Isolated Rat Aorta Contraction Assay

This ex vivo model investigates direct drug effects on vascular smooth muscle.

  • Tissue Preparation: Thoracic aortas were isolated from male Wistar rats (300-350 g), cleaned of connective tissue, and cut into 3 mm rings [3].
  • Endothelium Removal: The inner lining (endothelium) was mechanically removed by gently rubbing the intimal surface. The absence of functional endothelium was confirmed by a lack of relaxation response to acetylcholine (2 μM) in rings pre-contracted with norepinephrine [3].
  • Mounting and Equilibration: Aortic rings were mounted in organ baths containing oxygenated (95% O₂/5% CO₂) Krebs solution at 37°C. An initial tension of 1 gram was applied and maintained during a 60-90 minute equilibration period [3].
  • Experimental Protocol:
    • After equilibration, tissues were exposed to (-)-Cicletanine or vehicle.
    • Cumulative concentration-response curves to Angiotensin II were generated.
    • The reduction in maximal contraction induced by Angiotensin II in the presence of (-)-Cicletanine was analyzed to determine the mode of inhibition [3].

Key Insights for Researchers

  • Stereoselectivity is Crucial for Cicletanine: The angiotensin II-inhibiting and vasorelaxant effects of Cicletanine are primarily attributed to its levorotatory (-)-enantiomer. The dextrorotatory (+)-enantiomer is largely responsible for the drug's natriuretic activity [3] [4]. This is a critical consideration for drug design and mechanism studies.
  • Distinct Mechanistic Classes: While both drugs lower blood pressure, they operate through fundamentally different principles. Losartan is a classic, targeted receptor blocker, whereas (-)-Cicletanine is a multi-mechanism functional antagonist that modulates the cell's final common pathway for contraction (calcium signaling and cGMP levels) [3] [4].
  • Cicletanine-d4 Information Gap: The search results do not contain specific data on Cicletanine-d4. This compound is likely a deuterated internal standard used in mass spectrometry for analytical quantification, not a therapeutic agent with a separate pharmacological profile.

References

×

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

301.0574410 Da

Monoisotopic Mass

301.0574410 Da

Heavy Atom Count

19

Dates

Last modified: 04-14-2024

Explore Compound Types